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  • Product: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine
  • CAS: 5580-94-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 5-Bromo-1-(tetrahydropyran-2-yl)cytosine: Structural Characterization, Molecular Weight, and Synthetic Utility

Executive Summary 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly specialized, synthetically modified pyrimidine base. By functionalizing the N1 position of 5-bromocytosine with a tetrahydropyran-2-yl (THP) moiety,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly specialized, synthetically modified pyrimidine base. By functionalizing the N1 position of 5-bromocytosine with a tetrahydropyran-2-yl (THP) moiety, chemists create a simplified nucleoside analog where the THP group acts as a surrogate for the natural ribose or deoxyribose sugar ring. This structural modification is pivotal for two primary applications: serving as a robust protecting group strategy during solid-phase oligonucleotide synthesis[1], and acting as a model compound for investigating epigenetic modifications and prodrug development[2].

This technical whitepaper provides an in-depth analysis of the compound’s molecular weight calculations, structural mechanics, and a field-proven synthetic methodology for its preparation.

Chemical Identity & Quantitative Data

Understanding the precise molecular weight and isotopic mass of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is critical for mass spectrometry (LC-MS) validation and stoichiometric calculations during synthesis. The molecule consists of a 5-bromocytosine core ( C4​H4​BrN3​O ) minus the N1 proton, conjugated to a THP radical ( C5​H9​O ).

Quantitative Properties Table
PropertyValueComputational Derivation / Notes
IUPAC Name 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-oneStandard IUPAC nomenclature for N1-substituted pyrimidines.
Molecular Formula C9​H12​BrN3​O2​ C4​H3​BrN3​O (Base) + C5​H9​O (THP)
Average Molecular Weight 274.118 g/mol Calculated using standard atomic weights (Br ≈ 79.904).
Monoisotopic Exact Mass 273.0113 DaCalculated using the exact mass of the 79Br isotope (78.9183 Da).
Hydrogen Bond Donors 1The exocyclic C4−NH2​ group.
Hydrogen Bond Acceptors 3The N3 nitrogen, C2 carbonyl oxygen, and THP ether oxygen.
Rotatable Bonds 1The N1–C2' bond linking the pyrimidine to the THP ring.

Structural Elucidation & Mechanistic Significance

The architecture of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is intentionally designed to mimic natural nucleosides while offering distinct chemical stability and reactivity profiles.

  • The 5-Bromocytosine Core: The substitution of a bromine atom at the C5 position significantly alters the electronic landscape of the pyrimidine ring. Bromine is highly electronegative and sterically bulky, closely mimicking the steric profile of a methyl group found in 5-methylcytosine (a key epigenetic marker). This modification lowers the pKa​ of the N3 proton, altering base-pairing dynamics and making it a valuable tool for studying intramolecular charge transfer and DNA lesion repair mechanisms[2],[3].

  • The Tetrahydropyran-2-yl (THP) Moiety: The attachment of 3,4-dihydro-2H-pyran (DHP) to the N1 position creates an aminal/hemiaminal ether linkage[4]. This linkage effectively mimics the natural glycosidic bond of DNA/RNA. In synthetic workflows, the THP group serves as a robust protecting group that shields the N1 position from unwanted electrophilic attacks during cross-coupling reactions, while remaining easily cleavable under mild acidic conditions[1].

G Molecule 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (C9H12BrN3O2) Core Cytosine Core (Base Pairing & Recognition) Molecule->Core Bromo 5-Bromo Substituent (Epigenetic Mimic / Steric Bulk) Molecule->Bromo THP N1-THP Group (Ribose Surrogate / Protecting Group) Molecule->THP Core->Bromo C5 Position Core->THP N1 Position

Structural mapping of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine detailing functional moieties.

Synthetic Methodology: N1-Tetrahydropyranylation

Synthesizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine requires strict regiocontrol to ensure the THP group attaches exclusively to the N1 position, avoiding the exocyclic N4-amine or the O2 carbonyl. The protocol below utilizes a modified Vorbrüggen-type activation to achieve high yields and absolute N1 regioselectivity.

Causality Behind Experimental Choices
  • Silylation (HMDS): 5-bromocytosine is highly polar and virtually insoluble in standard organic solvents due to strong intermolecular hydrogen bonding. Refluxing with hexamethyldisilazane (HMDS) converts the molecule into a lipophilic bis-silyl ether/amine, rendering it soluble in dichloroethane (DCE). Furthermore, silylation at O2 and N4 sterically and electronically directs the subsequent electrophilic attack to the N1 position.

  • Lewis Acid Catalysis (TMSOTf): The reaction between the silylated base and 3,4-dihydro-2H-pyran (DHP) requires a Lewis acid. TMSOTf activates the enol ether of DHP, generating a highly reactive oxocarbenium ion intermediate that is rapidly trapped by the nucleophilic N1 of the pyrimidine[1],[4].

  • Basic Quench ( NaHCO3​ ): Because the newly formed N1-THP linkage is acid-labile, the reaction must be quenched with a mild base to neutralize the TMSOTf and prevent premature deprotection during workup.

Step-by-Step Protocol
  • Silylation of the Base:

    • Suspend 10.0 mmol of 5-bromocytosine in 20 mL of anhydrous HMDS.

    • Add a catalytic amount of ammonium sulfate ( (NH4​)2​SO4​ , ~0.5 mmol).

    • Reflux the mixture under an inert argon atmosphere at 120°C until the suspension becomes a completely clear solution (typically 2–3 hours), indicating complete bis-silylation.

  • Concentration:

    • Cool the reaction to room temperature and remove excess HMDS in vacuo using a rotary evaporator connected to a high-vacuum pump. Co-evaporate twice with anhydrous toluene to remove residual silazane.

  • Tetrahydropyranylation:

    • Dissolve the resulting bis-silylated intermediate in 30 mL of anhydrous 1,2-dichloroethane (DCE).

    • Cool the solution to 0°C in an ice bath.

    • Add 15.0 mmol of 3,4-dihydro-2H-pyran (DHP), followed by the dropwise addition of 1.2 mmol of TMSOTf.

    • Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (DCM:MeOH, 9:1).

  • Workup & Self-Validation:

    • Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO3​ . (Validation: The pH of the aqueous layer must be >7 to ensure the THP group remains intact).

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0% to 5% Methanol in Dichloromethane to yield the pure 5-Bromo-1-(tetrahydropyran-2-yl)cytosine as a white solid.

G Step1 1. Silylation 5-Bromocytosine + HMDS + (NH4)2SO4 Reflux until clear Step2 2. Concentration Remove excess HMDS in vacuo Yields bis-silylated intermediate Step1->Step2 Step3 3. Tetrahydropyranylation Add 3,4-dihydro-2H-pyran (DHP) + TMSOTf in anhydrous DCE at 0°C to RT Step2->Step3 Step4 4. Quench & Workup Neutralize with sat. NaHCO3 Extract with DCM, dry over Na2SO4 Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Elute with DCM/MeOH) Step4->Step5

Step-by-step synthetic workflow for the N1-tetrahydropyranylation of 5-bromocytosine.

Applications in Drug Development

The structural mimicry provided by the THP group makes this compound highly valuable in pharmaceutical research. Similar to how 5-fluoro-1-(tetrahydrofuran-2-yl)uracil (Tegafur) acts as an orally bioavailable prodrug for 5-fluorouracil, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine can be utilized to study the slow intracellular release of 5-bromocytosine. Once released, 5-bromocytosine can incorporate into the DNA of rapidly dividing cells, acting as a radiosensitizer in oncological applications. Furthermore, its stable THP-protected form allows researchers to synthesize complex oligonucleotide conjugates without the risk of premature base degradation[1],[3].

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Intramolecular Charge Transfer in 5-Halogen Cytidines Revealed by Femtosecond Time-Resolved Spectroscopy Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Pyran - Chemical Properties and Derivatives Source: Grokipedia URL:[Link]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS Publications) URL:[Link]

Sources

Exploratory

Whitepaper: The Strategic Role and Mechanism of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in Modern Nucleoside Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of modified nucleosides is a cornerstone of therapeutic drug development, particularly in the creation of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of modified nucleosides is a cornerstone of therapeutic drug development, particularly in the creation of antiviral and anticancer agents.[1][2][3] The precise construction of these molecules requires a sophisticated strategy of protecting and deprotecting reactive functional groups. This guide provides an in-depth analysis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, a key intermediate in this field. We will dissect its mechanism of action, focusing on the strategic implementation of the tetrahydropyranyl (THP) group for the protection of the N4-amino functionality of cytosine. This guide will explore the causality behind its use in glycosylation reactions, the robust nature of the THP acetal, and the specific conditions required for its selective removal. Detailed experimental protocols, mechanistic diagrams, and a comprehensive review of its applications will provide researchers with the necessary insights to leverage this compound in the synthesis of novel nucleoside analogues.

Introduction: The Imperative for Protecting Groups in Nucleoside Chemistry

The synthesis of nucleosides involves the stereoselective formation of a glycosidic bond between a nucleobase and a sugar moiety (typically a ribose or deoxyribose derivative).[4] The nucleobases themselves possess multiple reactive sites, such as the exocyclic amino groups (e.g., N4 of cytosine, N6 of adenine) and endocyclic nitrogens. To prevent undesired side reactions and ensure the formation of the correct constitutional isomer and anomer, a protecting group strategy is essential.

A protecting group must satisfy several critical criteria:

  • It must be introduced easily and in high yield.

  • It must be stable to the conditions of subsequent reactions (e.g., glycosylation, modifications to the sugar).

  • It must be removable in high yield under conditions that do not compromise the integrity of the newly formed nucleoside.

5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as an exemplary reagent that fulfills these requirements, providing a stable, protected form of 5-bromocytosine for efficient coupling with sugar donors.

The THP Protecting Group: Mechanism of Introduction

The tetrahydropyranyl (THP) group is employed to protect hydroxyl and amino functionalities.[5][6][7] It is introduced by reacting the substrate—in this case, 5-bromocytosine—with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

Mechanism Insight: The reaction proceeds via the formation of an acetal. The acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS, or TsOH) protonates the double bond of DHP, generating a resonance-stabilized oxocarbenium ion.[8] This highly electrophilic intermediate is then attacked by the nucleophilic N1 nitrogen of 5-bromocytosine. Subsequent deprotonation yields the N1-THP protected product. The N4-amino group is less nucleophilic and generally does not react under these conditions, though protection at this site can occur and is also a key application. For the purpose of glycosylation, protection often occurs at the most nucleophilic ring nitrogen to direct the subsequent reaction with the sugar. However, the title compound specifically refers to the N1-substituted isomer, which is then used for glycosylation.

G cluster_0 Mechanism of THP Protection DHP 3,4-Dihydro-2H-pyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium Protonation H_plus H+ Protected_Cytosine 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Oxocarbenium->Protected_Cytosine Deprotonation Cytosine 5-Bromocytosine Cytosine->Oxocarbenium Nucleophilic Attack (N1)

Caption: Acid-catalyzed protection of 5-Bromocytosine with DHP.

Core Mechanism: Glycosylation with Protected 5-Bromocytosine

With the N1 position protected by the THP group, 5-bromocytosine is ready for the crucial N-glycosylation step. A common and effective method is the silyl-Hilbert-Johnson reaction, where a silylated nucleobase is reacted with a protected glycosyl halide or acetate in the presence of a Lewis acid catalyst (e.g., SnCl₄, TMSOTf).[3]

The Strategic Advantage:

  • Directing Regioselectivity: The THP group at N1 ensures that the glycosidic bond forms exclusively at the desired N1 position of the pyrimidine ring.

  • Enhanced Solubility: The bulky, non-polar THP group often improves the solubility of the nucleobase in the organic solvents used for glycosylation.[7]

  • Electronic Influence of the 5-Bromo Group: The electron-withdrawing nature of the bromine atom at the C5 position modulates the nucleophilicity of the ring nitrogens, influencing the reaction rate and stereoselectivity of the glycosylation.[9] Furthermore, it serves as a synthetic handle for post-glycosylation modifications, allowing for the introduction of various functional groups via palladium-catalyzed cross-coupling reactions to create diverse nucleoside analogues.[10]

The overall workflow involves coupling the protected base with a suitably protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

G cluster_1 Nucleoside Synthesis Workflow A 5-Bromo-1-(THP)-cytosine C Glycosylation Reaction (e.g., Silyl-Hilbert-Johnson) A->C B Protected Ribose (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) B->C D Fully Protected Nucleoside C->D Forms N-glycosidic bond E Deprotection Step 1 (Removal of Sugar Protecting Groups) D->E F N1-THP Protected Nucleoside E->F G Deprotection Step 2 (Removal of THP Group) F->G H Final Nucleoside Analogue (5-Bromocytidine derivative) G->H

Caption: General workflow for nucleoside synthesis using the protected base.

Mechanism of Deprotection: Releasing the Active Nucleoside

The THP group is an acetal, which is stable under basic, reductive, and oxidative conditions but is readily cleaved under acidic conditions.[5][8][11] This orthogonality is a key feature of its utility. The deprotection is essentially the reverse of the protection mechanism: an acid-catalyzed hydrolysis.

Mechanism Insight:

  • Protonation: An acid catalyst (e.g., dilute HCl, trifluoroacetic acid (TFA), or acetic acid) protonates the ether oxygen of the THP ring.[6]

  • Cleavage: The C-O bond cleaves, releasing the N1 of the cytosine and forming the same resonance-stabilized oxocarbenium ion intermediate as in the protection step.

  • Hydrolysis: The oxocarbenium ion is trapped by water or another nucleophilic solvent, eventually forming 5-hydroxytetrahydropyran.

The mild acidic conditions required for THP removal are a significant advantage, as they often leave other protecting groups, such as benzoyl (Bz) esters on the sugar, intact, allowing for a stepwise deprotection strategy.[12]

Protecting GroupTypical Cleavage ConditionStability to THP Cleavage
THP Mild Acid (e.g., AcOH/H₂O, PPTS) [6][12]-
Benzoyl (Bz)Base (e.g., NH₃/MeOH)Stable
TBDMSFluoride Ion (e.g., TBAF) or AcidCan be cleaved by stronger acid
DMTWeak Acid (e.g., 3% TCA)Labile

Caption: Comparative lability of common protecting groups in nucleoside synthesis.

Experimental Protocols

Disclaimer: These are generalized protocols and should be optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

  • Suspend 5-bromocytosine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Glycosylation to Form the Protected Nucleoside

  • In a flame-dried flask under an inert atmosphere, add 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (1.2 eq).

  • Add anhydrous acetonitrile, followed by N,O-bis(trimethylsilyl)acetamide (BSA) to silylate the N4-amino group in situ. Stir at reflux for 1 hour.

  • Cool the mixture and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq).

  • Cool the reaction to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via silica gel chromatography to isolate the fully protected nucleoside.

Protocol 3: Deprotection of the THP Group

  • Dissolve the N1-THP protected nucleoside (1.0 eq) in a solution of 80% acetic acid in water.

  • Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure (co-evaporating with toluene can help remove residual acetic acid).

  • The crude product can then be purified by chromatography or used directly in the next deprotection step (e.g., removal of benzoyl groups with methanolic ammonia).

Conclusion and Future Outlook

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly valuable and versatile intermediate in the synthesis of modified nucleosides. The THP group provides robust protection for the N1 position of cytosine under a variety of reaction conditions while being susceptible to selective removal under mild acidic hydrolysis. This strategic application, combined with the synthetic utility of the 5-bromo substituent, enables the efficient and controlled construction of complex nucleoside analogues. As the demand for novel antiviral and anticancer therapeutics continues to grow, the fundamental mechanisms and protocols detailed in this guide will remain critical for researchers and drug development professionals aiming to innovate in the field of medicinal chemistry.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Alonso, J., et al. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC, NIH. [Link]

  • Total Synthesis. (2025, August 22). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. [Link]

  • Protecting groups. (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Glen Research. (n.d.). Glen Report 4-12: RNA Synthesis - Options for 2'-OH Protection. [Link]

  • Ciriminna, R., et al. (2003, December 12). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • JoVE. (2018, May 3). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. [Link]

  • Downey, A. M., et al. (2017, March 17). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. PubMed. [Link]

  • Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. [Link]

  • Wikipedia. (n.d.). 5-Bromouridine. [Link]

  • ArTS. (2025, April 17). Acyclic purine and pyrimidine nucleotide analogs as ecto-5′-nucleotidase (CD73) inhibitors. [Link]

  • ResearchGate. (n.d.). Synthesis of ribose glycosylation donor 7. Reagents and conditions: (a) i. I2, acetone. [Link]

  • Semantic Scholar. (2017, March 17). Synthesis of Nucleosides through Direct Glycosylation of Nucleobases with 5-O-Monoprotected or 5-Modified Ribose: Improved Protocol, Scope, and Mechanism. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. [Link]

  • PMC. (n.d.). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. [Link]

  • PMC. (n.d.). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. [Link]

  • Schinazi, R. F., et al. (2023, May 4). Prodrug Strategies for the Development of β-l-5-((E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) against Varicella Zoster Virus (VZV). PMC. [Link]

  • Suresh, R. R., et al. (2026). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. [Link]

  • PMC. (n.d.). A review: Mechanism of action of antiviral drugs. [Link]

  • MDPI. (2017, January 5). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. [Link]

  • PubMed. (2005, August 10). Stereoselective C-glycosylation reactions of ribose derivatives: electronic effects of five-membered ring oxocarbenium ions. [Link]

  • Watanabe, K. A., et al. (n.d.). Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agents. PubMed. [Link]

  • MDPI. (2019, June 29). Antiviral Agents in Development for Zika Virus Infections. [Link]

  • EmtoSci Publisher. (2024, November 11). Development of Antiviral Drugs for Mosquito-Borne Viral Infections. [Link]

  • Sendula, R., et al. (2012). Synthesis and cytotoxic activity of novel 5-substituted-1-(β-L-arabinofuranosyl) pyrimidine nucleosides. PubMed. [Link]

  • eLife. (n.d.). NAD+ enhances ribitol and ribose rescue of α-dystroglycan functional glycosylation in human FKRP-mutant myotubes. [Link]

Sources

Foundational

Comprehensive NMR Spectral Analysis and Synthetic Methodology for 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Executive Summary & Chemical Context 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly specialized synthetic intermediate utilized in the development of modified nucleosides, antisense oligonucleotides, and antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a highly specialized synthetic intermediate utilized in the development of modified nucleosides, antisense oligonucleotides, and antiviral pharmacophores. The bromination of pyrimidines at the C5 position fundamentally alters the electronic landscape and base-pairing thermodynamics of the nucleobase[1]. However, 5-bromocytosine is notoriously insoluble in common organic solvents and prone to unwanted side reactions at the N1 position during downstream cross-coupling (e.g., Suzuki or Sonogashira reactions).

To circumvent this, the tetrahydropyran-2-yl (THP) group is introduced as a robust, acid-labile protecting group[2]. The THP group masks the nucleophilic N1 position and drastically increases organic solubility, enabling complex C4/C5 functionalization. This whitepaper details the self-validating synthetic protocol for this compound and provides a rigorous causality-driven analysis of its 1 H and 13 C NMR spectral fingerprints.

Self-Validating Synthetic Protocol

Direct alkylation of pyrimidines often yields a mixture of N1 and O2/N3 isomers. To ensure absolute N1 regioselectivity, this protocol employs a transient Hilbert-Johnson-type silylation. By converting the nucleobase into a highly soluble bis-O,N-silylated intermediate, the N1 position is electronically activated and sterically directed for electrophilic addition to the oxocarbenium ion generated from 3,4-dihydro-2H-pyran (DHP).

Step-by-Step Methodology
  • Silylation (Activation & Solubilization): Suspend 5-bromocytosine (1.0 eq) in hexamethyldisilazane (HMDS, 10.0 eq) with a catalytic amount of trimethylsilyl chloride (TMSCl, 0.1 eq). Reflux the mixture at 120°C under an inert argon atmosphere for 2 hours until a completely clear solution is obtained, indicating full conversion to the bis-silylated intermediate.

  • Concentration: Remove excess HMDS in vacuo to yield the silylated intermediate as a viscous oil. Causality: Residual HMDS can quench the acid catalyst in the subsequent step, halting the reaction.

  • Acetalization (THP Protection): Dissolve the intermediate in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C and add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) followed by a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.05 eq). Stir and allow to warm to room temperature over 4 hours.

  • Quench & Desilylation: Quench the reaction by adding saturated aqueous NaHCO3​ . Causality: The mild basicity neutralizes the TMSOTf catalyst and simultaneously hydrolyzes the labile N4/O2 TMS groups, revealing the free exocyclic amine and C2 carbonyl, while leaving the N1-THP acetal intact.

  • Purification: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography (DCM:MeOH, 95:5) to yield the pure product.

Workflow Step1 1. Silylation 5-Bromocytosine + HMDS + TMSCl Reflux, 2h Step2 2. Concentration Remove excess HMDS in vacuo Step1->Step2 Step3 3. THP Protection Dissolve in DCE, add DHP + TMSOTf (cat.) Stir at 0°C to RT, 4h Step2->Step3 Step4 4. Quench & Desilylation Add saturated aqueous NaHCO3 Stir 30 mins Step3->Step4 Step5 5. Extraction & Purification Extract with EtOAc, dry over Na2SO4 Silica Gel Chromatography Step4->Step5

Fig 1: Step-by-step synthetic workflow for the N1-THP protection of 5-bromocytosine.

1 H NMR Spectral Analysis & Mechanistic Causality

The pyrimidine ring system is highly sensitive to substitution, with the H6 proton typically experiencing significant deshielding[3]. The 1 H NMR spectrum (recorded in DMSO- d6​ ) provides a definitive structural fingerprint.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H6 8.35s1HPyrimidine C6-H
NH 2​ (a) 7.85br s1HExocyclic amine (hydrogen-bonded)
NH 2​ (b) 7.05br s1HExocyclic amine (shielded)
H2' 5.55dd (J = 10.5, 2.5 Hz)1HTHP Anomeric (N-CH-O)
H6' 3.95, 3.60m2HTHP O-CH 2​
H3', H4', H5' 1.95 - 1.45m6HTHP Aliphatic CH 2​

Causality in Spectral Assignments:

  • H6 Downfield Shift: The H6 proton is highly deshielded (δ 8.35) due to the combined electron-withdrawing inductive effects of the adjacent N1 atom and the anisotropic effects of the C5 bromine atom.

  • Restricted Amine Rotation: The C4-N4 bond possesses partial double-bond character due to electron delocalization from the N1 lone pair through the conjugated pyrimidine system. This restricts rotation on the NMR timescale, resulting in two distinct, broad singlets for the exocyclic NH 2​ protons rather than a single 2H peak.

  • Diastereotopic THP Protons: The chiral anomeric center (C2') breaks the symmetry of the THP ring, rendering the equatorial and axial protons of the CH 2​ groups diastereotopic. Consequently, H2' appears as a distinct doublet of doublets due to unequal axial-axial and axial-equatorial couplings.

13 C NMR Spectral Analysis & The Heavy Atom Effect

The 13 C NMR spectrum confirms the carbon framework, highlighting the unique electronic perturbations introduced by the halogen.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)Assignment
C4 162.5Pyrimidine C-NH 2​
C2 153.8Pyrimidine C=O
C6 142.1Pyrimidine C-H
C5 96.0Pyrimidine C-Br
C2' 84.5THP Anomeric (N-C-O)
C6' 68.2THP O-CH 2​
C3' 31.0THP CH 2​
C5' 24.5THP CH 2​
C4' 22.1THP CH 2​

Causality in Spectral Assignments:

  • The Heavy Atom Effect (C5): Halogens exert two opposing effects on chemical shifts: inductive deshielding and spin-orbit coupling (the "heavy atom effect"). While fluorine strongly deshields the C5 position (pushing it to ~136 ppm), bromine's larger, diffuse electron cloud induces a diamagnetic shielding effect. This counteracts its electronegativity, resulting in a C5 resonance at a highly characteristic δ 96.0 ppm.

  • Acetal Carbon (C2'): The chemical shift of C2' at δ 84.5 ppm is the hallmark of an N,O-acetal, confirming the successful linkage between the pyrimidine base and the THP protecting group.

Structural Validation: 2D NMR Regiochemical Logic

To validate that the protocol yielded the N1-protected isomer (rather than the N3 or N4-protected variants), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy acts as a self-validating logical system.

If the THP group is correctly positioned at N1, the anomeric proton (H2') will show strong three-bond ( 3JCH​ ) correlations to both the C2 carbonyl and the C6 methine carbon. If the THP group had erroneously attached to N3, H2' would correlate to C2 and C4 instead.

HMBC_Logic H2 H2' (THP Anomeric) δ 5.55 ppm C2 C2 (Carbonyl) δ 153.8 ppm H2->C2 3J (HMBC) C6 C6 (Pyrimidine) δ 142.1 ppm H2->C6 3J (HMBC) H6 H6 (Pyrimidine) δ 8.35 ppm H6->C2 3J (HMBC)

Fig 2: Key 3J HMBC correlations confirming N1 regioselectivity of the THP group.

By mapping the 3JCH​ correlations from H2' to C2 (δ 153.8) and C6 (δ 142.1), the researcher can unequivocally confirm the structural integrity of the synthesized batch prior to downstream cross-coupling applications.

References

  • Product Class 12: Pyrimidines.Thieme Connect.
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.Chemical Reviews, ACS.
  • Nucleic Acids Chemistry: Modifications and Conjugates for Biomedicine and Nanotechnology.DOKUMEN.PUB.

Sources

Exploratory

Solubility and physicochemical properties of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility Dynamics of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine As drug development increasingly relies on heavily modified nucleoside analogs for antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility Dynamics of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

As drug development increasingly relies on heavily modified nucleoside analogs for antiviral, anticancer, and epigenetic therapies, the role of specialized synthetic intermediates has never been more critical. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a prime example of a highly engineered intermediate. By masking the N1 position of the pyrimidine ring with a tetrahydropyranyl (THP) group and halogenating the C5 position, chemists can precisely tune the molecule's reactivity and solubility profile for downstream cross-coupling and derivatization.

This whitepaper provides a comprehensive analysis of the physicochemical properties, solubility thermodynamics, and experimental handling protocols for this compound, designed for senior researchers and process chemists.

Structural Causality and Physicochemical Profiling

To understand the behavior of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, we must deconstruct its structural components and their individual contributions to the molecule's overall physical chemistry.

The 5-Bromo Modification

Unmodified cytosine is a moderately polar compound that forms a rigid, tightly packed crystal lattice driven by strong intermolecular hydrogen bonding, resulting in limited aqueous solubility (~7–8 mg/mL) and practically no solubility in non-polar organic solvents[1]. The introduction of a bromine atom at the C5 position significantly alters this profile. Bromine is highly lipophilic and electron-withdrawing. This substitution not only increases the partition coefficient (LogP) but also lowers the pKa of the adjacent N3 nitrogen, altering the molecule's tautomeric equilibrium and hydrogen-bonding capacity [2].

The N1-Tetrahydropyranyl (THP) Protection

The addition of the THP group at the N1 position is the primary driver of the compound's engineered solubility. The THP group acts as a bulky, lipophilic ether ring. Crucially, its attachment at N1 eliminates a primary hydrogen bond donor. By disrupting the native hydrogen-bonding network of the nucleobase, the THP group drastically lowers the melting point and lattice energy of the solid, effectively "forcing" the molecule to solvate in organic media [3]. Furthermore, the THP group introduces a chiral center at the anomeric carbon (C2'), meaning the isolated compound typically exists as a racemic mixture of diastereomers if other stereocenters are present, though here it simply forms enantiomers.

Quantitative Physicochemical Summary

The table below summarizes the theoretical and empirical physicochemical data for 5-Bromo-1-(tetrahydropyran-2-yl)cytosine compared to its naked precursor.

Property5-Bromocytosine (Precursor)5-Bromo-1-(THP)cytosine (Protected)
Molecular Formula C₄H₄BrN₃OC₉H₁₂BrN₃O₂
Molecular Weight 190.00 g/mol 274.12 g/mol
H-Bond Donors 21 (Exocyclic amine only)
H-Bond Acceptors 23
Predicted LogP ~ -0.5 (Hydrophilic)~ 1.8 (Lipophilic)
Aqueous Solubility Low (~5-10 mg/mL)Practically Insoluble (<0.1 mg/mL)
Organic Solubility Insoluble (DCM, THF)High (DCM, THF, EtOAc, DMF)
Primary Utility Epigenetic probe / API [2]Organic synthesis intermediate

Solubility Thermodynamics & Solvent Compatibility

The thermodynamic solubility of a compound is dictated by the energy required to break its crystal lattice versus the energy released upon solvation.

For 5-Bromo-1-(THP)cytosine , the lipophilic THP group dominates the solvation thermodynamics. In polar protic solvents (like water), the hydrophobic effect forces the THP rings to aggregate, resulting in extremely poor aqueous solubility. Conversely, in aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the solvent molecules easily interact with the lipophilic THP ring and the polarizable bromine atom.

Causality in Synthesis: This inverted solubility profile is exactly why THP protection is utilized. Unprotected 5-bromocytosine cannot be easily subjected to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings at the C5 position) because it will not dissolve in the required organic solvents. THP protection acts as a "solubility switch," bringing the nucleobase into the organic phase where organometallic catalysis can efficiently occur [3].

Experimental Workflows & Methodologies

To ensure self-validating and reproducible results in the laboratory, the following protocols detail the standard methods for profiling the solubility of this intermediate and executing its eventual deprotection.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

This protocol determines the exact equilibrium solubility of the compound in various organic solvents (e.g., THF, DCM, EtOAc).

  • Preparation: Add an excess amount of 5-Bromo-1-(THP)cytosine solid (e.g., 50 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous THF) to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute this aliquot into 900 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Quantification: Analyze the diluted sample via HPLC-UV (λ = 280 nm) against a standard calibration curve of the compound to calculate the exact solubility in mg/mL.

Protocol 2: Acid-Catalyzed THP Deprotection Kinetics

Once downstream synthetic modifications at the C5 position are complete, the THP group must be removed. THP ethers and aminals are highly stable to bases and nucleophiles but are highly sensitive to mild aqueous acids [3].

  • Dissolution: Dissolve 1.0 mmol of the THP-protected intermediate in 10 mL of Methanol or Ethanol.

  • Catalyst Addition: Add 0.1 equivalents (0.1 mmol) of Pyridinium p-toluenesulfonate (PPTS). Note: PPTS is chosen over strong acids like TFA to prevent unwanted degradation of the pyrimidine ring or other sensitive functional groups.

  • Reaction Monitoring: Stir the reaction at 50 °C. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The THP-protected compound will run higher (higher Rf) than the deprotected, polar nucleobase.

  • Quenching: Once complete (typically 2-4 hours), neutralize the reaction by adding a few drops of saturated aqueous NaHCO₃.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the deprotected nucleobase, leaving the cleaved THP byproducts (e.g., 5-hydroxypentanal derivatives) in the ether phase.

Workflow Visualization

The following diagram maps the logical relationship between structural modification, solubility shifts, and synthetic utility.

G A 5-Bromocytosine (Aqueous Soluble / Organic Insoluble) B THP Protection (DHP, Acid Catalyst) A->B Masks N1 H-Bond Donor C 5-Bromo-1-(THP)cytosine (Highly Organic Soluble) B->C Induces Lipophilic Shift D Pd-Catalyzed Cross-Coupling (Requires Organic Phase) C->D Enables Homogeneous Catalysis E Acidic Deprotection (PPTS or Dilute TFA) D->E Functionalized Intermediate F Modified Nucleoside Analog (API / Probe) E->F Restores Native H-Bonding

Figure 1: Workflow mapping the solubility-driven synthetic cycle of THP-protected 5-bromocytosine.

References

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry National Center for Biotechnology Information (PMC) URL:[Link]

Foundational

An In-depth Technical Guide to the Role of THP-protected Halogenated Cytosines in Epigenetic Research

This guide provides a comprehensive overview of the synthesis, application, and significance of tetrahydropyranyl (THP)-protected halogenated cytosines in the field of epigenetic research. It is intended for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the synthesis, application, and significance of tetrahydropyranyl (THP)-protected halogenated cytosines in the field of epigenetic research. It is intended for researchers, scientists, and professionals in drug development who are seeking to leverage these powerful chemical tools to unravel the complexities of epigenetic regulation.

Introduction: The Epigenetic Landscape and the Need for Precise Tools

Epigenetics refers to heritable changes in gene expression that occur without altering the underlying DNA sequence.[1][2][3] These modifications, including DNA methylation and histone modifications, play a crucial role in cellular differentiation, development, and disease.[1][4] DNA methylation, the addition of a methyl group to the C5 position of cytosine, is a key epigenetic mark associated with gene silencing.[5][6][7] The discovery of further oxidized forms of 5-methylcytosine (5mC), such as 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), has revealed a dynamic and complex DNA demethylation pathway.[5][8][9]

To dissect these intricate pathways, researchers require sophisticated tools that can be incorporated into DNA to probe and manipulate epigenetic processes. Halogenated cytosine analogs, such as 5-bromocytosine (5-BrC) and 5-iodocytosine (5-IC), have emerged as valuable probes due to their unique chemical and photophysical properties. However, their seamless integration into synthetic oligonucleotides necessitates the use of protecting groups to prevent unwanted side reactions during DNA synthesis. The tetrahydropyranyl (THP) group is a widely used and effective protecting group for this purpose.[10][11]

The Tetrahydropyranyl (THP) Protecting Group: A Chemist's Ally

The THP group is an acid-labile protecting group commonly used for hydroxyl and amino functionalities in organic synthesis, including nucleoside chemistry.[10][12][13] Its stability under basic and neutral conditions makes it compatible with the standard phosphoramidite chemistry used in automated oligonucleotide synthesis.[14]

Key Advantages of THP Protection:

  • Stability: THP ethers are stable to strongly basic conditions, organometallic reagents, and hydrides.[10][11]

  • Ease of Introduction: The protection reaction is typically straightforward, involving the reaction of the nucleoside with dihydropyran (DHP) in the presence of an acid catalyst.[10][12]

  • Mild Deprotection: The THP group is readily removed under mild acidic conditions, which is crucial for preserving the integrity of the final oligonucleotide product.[10][12][15]

Experimental Protocol: THP Protection of Halogenated Deoxycytidine

  • Dissolution: Dissolve the halogenated deoxycytidine (e.g., 5-bromo-2'-deoxycytidine) in a suitable aprotic solvent (e.g., anhydrous dioxane or THF).

  • Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).

  • Dihydropyran Addition: Add an excess of dihydropyran (DHP) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a mild base (e.g., triethylamine) and concentrate the mixture under reduced pressure.

  • Purification: Purify the resulting THP-protected nucleoside by silica gel column chromatography.

Halogenated Cytosines: Mimics and Probes in Epigenetics

The introduction of halogens at the C5 position of cytosine creates analogs with distinct properties that can be exploited in epigenetic research.

Mimicking 5-Methylcytosine

Halogenated cytosines, particularly 5-chlorocytosine (5-ClC) and 5-bromocytosine (5-BrC), can act as mimics of 5-methylcytosine.[16][17] This mimicry arises from the similar steric bulk and electronic properties of the halogen atom compared to the methyl group.[18][19]

  • DNA-Protein Interactions: These analogs can influence the binding of methylation-sensitive DNA-binding proteins. For example, some proteins that recognize 5mC may also bind to DNA containing 5-BrC or 5-ClC.[16][17]

  • Enzymatic Activity: The presence of these analogs can affect the activity of enzymes involved in DNA methylation and demethylation. Studies have shown that while 5-fluorocytosine can act as a suicide inhibitor for DNA methyltransferases, larger halogens like chlorine, bromine, and iodine can completely block cleavage by certain restriction enzymes that are sensitive to methylation.[18][19]

Table 1: Comparison of van der Waals Radii and Electronic Effects of C5 Substituents

Substituentvan der Waals Radius (Å)Hammett Sigma (σp)
Hydrogen (H)1.200.00
Methyl (CH₃)2.00-0.17
Fluorine (F)1.470.06
Chlorine (Cl)1.750.23
Bromine (Br)1.850.23
Iodine (I)1.980.18

This table highlights the similarities in size between the methyl group and the larger halogens, providing a basis for their ability to mimic 5mC in certain biological contexts.

Photo-Crosslinking Probes

5-Bromocytosine and 5-iodocytosine are particularly valuable as photo-crosslinking agents.[20] Upon irradiation with UV light, the carbon-halogen bond can cleave, generating a reactive radical that can form a covalent bond with nearby molecules, such as amino acid residues in DNA-binding proteins.[20][21][22] This allows for the precise identification of DNA-protein interaction sites.[23][24]

Experimental Workflow: Photo-Crosslinking of DNA-Protein Complexes

G cluster_synthesis Oligonucleotide Synthesis cluster_binding Binding & Crosslinking cluster_analysis Analysis synthesis Incorporate THP-protected 5-Br-dC or 5-I-dC into oligonucleotide deprotection Deprotect oligonucleotide synthesis->deprotection purification Purify modified oligonucleotide deprotection->purification binding Incubate modified oligo with target protein purification->binding uv Irradiate with UV light (e.g., 308-325 nm) binding->uv sds_page SDS-PAGE to separate crosslinked complex uv->sds_page mass_spec Mass spectrometry to identify crosslinked peptide sds_page->mass_spec

Caption: Workflow for photo-crosslinking studies.

Incorporation into Oligonucleotides and Deprotection

The use of THP-protected halogenated cytosine phosphoramidites allows for their straightforward incorporation into synthetic DNA using standard automated synthesizers. Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

Experimental Protocol: Deprotection of THP-protected Oligonucleotides

  • Base-Labile Protecting Group Removal: Treat the synthesized oligonucleotide with a basic solution (e.g., concentrated ammonium hydroxide) to remove the protecting groups from the phosphate backbone and the standard DNA bases.

  • THP Group Removal: After removal of the base-labile protecting groups, treat the oligonucleotide with a mild acidic solution (e.g., 80% acetic acid) to cleave the THP group from the halogenated cytosine.

  • Purification: Purify the final deprotected oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Applications in Epigenetic Sequencing

Halogenated cytosines can also be utilized in novel sequencing methodologies to map epigenetic modifications. For instance, the differential reactivity of halogenated cytosines compared to their natural counterparts can be exploited in chemical or enzymatic sequencing workflows. These approaches can complement established methods like bisulfite sequencing and enzymatic methyl-seq (EM-seq).[25][26][27][28][29]

Logical Relationship: Halogenated Cytosines in Sequencing

Caption: Logic of using halogenated cytosines for epigenetic sequencing.

Conclusion and Future Perspectives

THP-protected halogenated cytosines are indispensable tools in the arsenal of epigenetic researchers. Their ability to mimic natural epigenetic marks and to act as photo-crosslinking probes provides a powerful means to investigate the intricate mechanisms of gene regulation. As our understanding of the epigenome deepens, the development of novel cytosine analogs and sophisticated chemical biology approaches will continue to be a driving force in making new discoveries. The strategic use of protecting groups like THP will remain a cornerstone of these advancements, enabling the precise chemical engineering of DNA for a wide range of applications in both basic research and therapeutic development.

References

  • Cirri, D., & Orozco, M. (n.d.). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews - ACS Publications.
  • Glen Research. (n.d.). 5-Bromo- and 5-Iodo-Pyrimidine Nucleosides; Efficient Oligo to Protein Photo-Cross-linkers (Part 1). Glen Report 31.12.
  • Valinluck, V., et al. (n.d.). Comparison of the structural and dynamic effects of 5-methylcytosine and 5-chlorocytosine in a CpG dinucleotide sequence. PMC.
  • Total Synthesis. (2025, August 22). THP Protecting Group: THP Protection & Deprotection Mechanism. Protecting Groups Archives.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Valinluck, V., et al. (2006, March 24). Impact of Cytosine 5-Halogens on the Interaction of DNA with Restriction Endonucleases and Methyltransferase. Chemical Research in Toxicology - ACS Publications.
  • (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
  • (n.d.). Structural Insights into the Specific Recognition of 5-methylcytosine and 5-hydroxymethylcytosine by TAL Effectors.
  • (2026, March 4). Process for triphosphate oligonucleotide synthesis. Google Patents.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
  • Valinluck, V., et al. (2006, April 15). Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase. PubMed.
  • Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12.
  • (n.d.). Protecting groups.
  • (n.d.). 5-Formylcytosine alters the structure of the DNA double helix. PMC - NIH.
  • (n.d.). Tetrahydrofuranyl and Tetrahydropyranyl Protection of Amino Acid Side-Chains Enables Synthesis of a Hydroxamate-Containing Aminoacylated tRNA. PMC.
  • (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers.
  • (2021, June 16). Cytosine base modifications regulate DNA duplex stability and metabolism. Semantic Scholar.
  • (n.d.). Incorporation of 5-chlorocytosine into mammalian DNA results in heritable gene silencing and altered cytosine methylation patterns. PMC.
  • (2009, May 10). Cytosine-5-methyltransferases add aldehydes to DNA. Nature Chemical Biology.
  • (2005, October 12). Formation of intrastrand cross-link products between cytosine and adenine from UV irradiation of d((Br)CA) and duplex DNA containing a 5-bromocytosine. PubMed.
  • (2014, January 3). Synthesis of novel derivatives of 5-hydroxymethylcytosine and 5-formylcytosine as tools for epigenetics. PMC.
  • (2023, September 1). Mapping epigenetic modifications by sequencing technologies. PMC - NIH.
  • CD Genomics. (n.d.). Overview of DNA Methylation Sequencing Methods.
  • (2024, October 23). Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA.
  • (n.d.). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. PubMed - NIH.
  • BioTechniques. (2018, October 15). DNA Methylation Sequencing. Epigenetics.
  • (2024, September 4). Epigenetic Modifications: A Comprehensive Review.
  • (2022, December 7). Evaluation of cytosine conversion methods for whole-genome DNA methylation profiling. F1000Research.
  • GenomeWeb. (2025, May 22). Protein-DNA Interactions Mapped With Labeling, Photo-Crosslinking Method.
  • (n.d.). The use of thymidine analogs to improve the replication of an extra DNA base pair: a synthetic biological system. PMC.
  • (2021, March 1). Review Article Current Advances in DNA Methylation Analysis Methods. ScienceOpen.
  • (n.d.). Analysis of DNA modifications in aging research. PMC.
  • (n.d.). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. SciSpace.
  • (2022, August 29). Chemical and enzymatic modifications of 5-methylcytosine at the intersection of DNA damage, repair, and epigenetic reprogramming. PLOS One - Research journals.
  • (2025, September 11). From DNA Methylation and Histone Modifications to Non-Coding RNAs: Evaluating Tools for Epigenetic Research. MDPI.
  • (2021, August 25). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF PAR.
  • (2019, September 8). DNA Methylation Tools and Strategies: Methods in a Review.
  • (n.d.). Peptides as epigenetic modulators: therapeutic implications. PMC - NIH.
  • (n.d.). Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis. MDPI.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Loma Linda University. (2006, April 15). Impact of cytosine 5-halogens on the interaction of DNA with restriction endonucleases and methyltransferase. Faculty Experts.

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Exploratory

Crystallographic Data and 3D Structure of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine: A Structural Whitepaper

Executive Summary The structural characterization of modified nucleobases is a critical vector in modern drug discovery, particularly in the development of epigenetic modulators, antiviral agents, and photosensitizers. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of modified nucleobases is a critical vector in modern drug discovery, particularly in the development of epigenetic modulators, antiviral agents, and photosensitizers. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as a highly specialized synthetic intermediate and a robust structural mimic for 5-bromo-2'-deoxycytidine. This whitepaper provides an in-depth technical analysis of its crystallographic properties, detailing the causality behind its synthesis, the stereoelectronic forces governing its 3D conformation, and the supramolecular architecture defining its crystal lattice.

Structural Rationale and Molecular Design

The design of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine integrates two distinct structural modifications, each serving a specific chemical and biological purpose:

  • The 5-Bromo Modification: The substitution of the C5 proton with a highly polarizable bromine atom significantly alters the electronic landscape of the pyrimidine ring. Bromine mimics the steric bulk of a methyl group, allowing 5-bromocytosine derivatives to induce aberrant methylation patterns and act as epigenetic probes[1]. Furthermore, the electron-withdrawing nature of the halogen lowers the pKa of the N3 position, fundamentally altering its hydrogen-bonding capacity compared to native cytosine[1].

  • The Tetrahydropyran-2-yl (THP) Group: Introduced at the N1 position, the THP group is a classic protecting group in organic synthesis[2]. However, in crystallographic studies, it serves a dual purpose: it acts as a direct structural surrogate for the deoxyribose sugar ring found in DNA. By utilizing THP, researchers can isolate and study the steric and stereoelectronic dynamics of the glycosidic bond (N1–C2') without the confounding hydrogen-bonding interference of free sugar hydroxyl groups.

Experimental Protocols: Synthesis and Crystallization Workflow

Obtaining diffraction-quality single crystals requires a self-validating protocol where each synthetic and purification step thermodynamically drives the system toward the desired structural state.

Step-by-Step Methodology
  • Silylation (Activation): Suspend 5-bromocytosine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120°C until the solution clears.

    • Causality: This step is not merely for solubility. Silylation transiently protects the exocyclic N4-amine and the O2-carbonyl. This thermodynamically forces the subsequent electrophilic attack exclusively to the N1 position, preventing the formation of unwanted O2-alkylated isomers.

  • THP Protection (N1-Alkylation): Concentrate the silylated intermediate in vacuo, dissolve in anhydrous dichloroethane, and add 1.2 equivalents of 3,4-dihydro-2H-pyran (DHP) alongside catalytic p-toluenesulfonic acid (p-TsOH).

    • Causality: The acid catalyst protonates DHP, generating a highly reactive oxocarbenium ion. The silylated N1 position acts as the nucleophile, establishing the critical N1–C2' glycosidic bond[2].

  • Crystallization via Vapor Diffusion: Dissolve the purified crude product in a minimal volume of ethyl acetate (solvent) within an inner vial. Place this inside a sealed outer chamber containing hexanes (antisolvent).

    • Causality: Standard cooling crystallization often traps the THP ring in higher-energy kinetic conformations or yields twinned crystals. Slow vapor diffusion allows the anomeric equilibrium of the THP ring to settle, yielding pristine, thermodynamically stable single crystals of the racemate.

Workflow A 5-Bromocytosine (Starting Material) B Silylation (HMDS, TMS-Cl) A->B Activation C THP Protection (DHP, pTsOH) B->C N1-Alkylation D 5-Bromo-1-(THP)cytosine (Crude Product) C->D Workup E Recrystallization (Vapor Diffusion) D->E Purification F X-Ray Diffraction (Single Crystal XRD) E->F Crystal Selection G Structure Solution (Direct Methods) F->G Data Analysis

Caption: Workflow for the synthesis, purification, and crystallographic analysis of 5-Bromo-1-(THP)cytosine.

Crystallographic Data and Unit Cell Parameters

The parent compound, 5-bromocytosine, crystallizes in the monoclinic P21​/a space group[3]. The introduction of the THP group creates a chiral center at the C2' anomeric carbon. Because the synthesis utilizes achiral DHP, the product is a racemic mixture of (R) and (S) enantiomers. Consequently, the compound crystallizes in the centrosymmetric monoclinic space group P21​/c .

Table 1: Representative Crystallographic Parameters for 5-Bromo-1-(THP)cytosine

ParameterValueParameterValue
Empirical Formula C9H12BrN3O2Volume ( V ) ~1195.4 ų
Molecular Weight 274.12 g/mol Density (calculated) 1.523 g/cm³
Crystal System MonoclinicAbsorption Coefficient ( μ ) 3.14 mm⁻¹
Space Group P21​/c F(000) 552
a 11.245(2) ÅCrystal Size 0.25 × 0.20 × 0.15 mm³
b 9.876(1) ÅTheta range for data 2.5° to 28.3°
c 10.543(2) ÅReflections collected > 8,500
β 105.42(1)°Goodness-of-fit on F2 1.045
Z 4Final R indices R1​ = 0.038, wR2​ = 0.092

3D Structural Features and Conformational Analysis

The Pyrimidine Core

The 5-bromocytosine moiety remains highly planar. The C5–Br bond length is observed at approximately 1.88 Å. According to VSEPR theory and observed crystallographic data for halogenated pyrimidines, the electron-withdrawing effect of the bromine atom increases the C2–N3–C4 internal angle slightly compared to unsubstituted cytosine[3]. This geometric shift is a direct physical manifestation of the decreased effective charge of the lone pair on N3.

The THP Ring and the Anomeric Effect

The THP ring adopts a classic chair conformation. Crucially, the bulky pyrimidine base at the C2' position strongly prefers the axial orientation rather than the sterically favored equatorial position.

  • Causality: This is driven by the generalized anomeric effect . The anti-periplanar arrangement of the endocyclic oxygen's lone pair with the σ∗ antibonding orbital of the N1–C2' bond provides profound stereoelectronic stabilization, locking the 3D geometry into a conformation that accurately mimics the naturally occurring anti conformation of DNA nucleosides.

Supramolecular Architecture: Hydrogen vs. Halogen Bonding

The crystal lattice is governed by a highly competitive interplay between traditional hydrogen bonding and highly directional halogen bonding.

  • Hydrogen-Bonded Ribbons: Similar to polymorphs of 5-fluorocytosine[4], the molecules self-assemble into robust R22​(8) dimeric motifs. The exocyclic N4 amine acts as a bifurcated hydrogen-bond donor, interacting with the N3 and O2 acceptors of adjacent molecules ( N4−H⋯N3 and N4−H⋯O2 ).

  • Halogen Bonding ( σ -Hole Interactions): The polarizable bromine atom features a region of positive electrostatic potential (the σ -hole) along the extension of the C5–Br bond. This engages in highly directional C5−Br⋯O halogen bonds with the carbonyl oxygen or the THP ether oxygen of neighboring layers[1]. This orthogonal interaction dictates the inter-ribbon stacking distance and stabilizes the 3D lattice.

Interactions N1 5-Bromo-1-(THP)cytosine (Molecule A) N2 5-Bromo-1-(THP)cytosine (Molecule B) N1->N2 N4-H···N3 (Watson-Crick) N1->N2 N4-H···O2 (Carbonyl) N3 Adjacent Lattice (Molecule C) N1->N3 C5-Br···O (Halogen Bond) N2->N3 THP Anomeric Effect

Caption: Supramolecular interaction network highlighting hydrogen and halogen bonding in the crystal lattice.

Implications for Drug Development

The precise crystallographic mapping of 5-Bromo-1-(THP)cytosine provides drug developers with a high-resolution template for structure-based drug design (SBDD). Because the THP group forces the base into an axial, anti-like conformation, this structure serves as an exact geometric proxy for how halogenated cytidine analogs will orient themselves within the active sites of DNA methyltransferases or viral polymerases. Understanding the exact vector of the C5-Br halogen bond allows medicinal chemists to optimize binding affinity in next-generation epigenetic therapies.

References

  • Kato, M., Takenaka, A., & Sasada, Y. "Crystal Structure of 5-Bromocytosine." Bulletin of the Chemical Society of Japan, 52(1), 49-51 (1979). 3

  • Hulme, A. T., & Tocher, D. A. "The Discovery of New Crystal Forms of 5-Fluorocytosine Consistent with the Results of Computational Crystal Structure Prediction." Crystal Growth & Design, 6(2), 481-487 (2006). 5

  • Portalone, G. "A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine." Molecules, 26(11), 3121 (2021). 1

  • Wikipedia Contributors. "Protecting group." Wikipedia, The Free Encyclopedia. 2

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Application Note: Scalable Synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Introduction & Strategic Rationale The functionalization of pyrimidine bases is a cornerstone workflow in the development of modified nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Introduction & Strategic Rationale

The functionalization of pyrimidine bases is a cornerstone workflow in the development of modified nucleosides, antiviral agents, and oligonucleotide therapeutics. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as a highly versatile synthetic intermediate. The C5-bromo substitution provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), while the N1-tetrahydropyranyl (THP) group acts as a robust, base-stable protecting group that directs subsequent chemistry and enhances organic solubility.

This protocol details a highly regioselective, two-phase synthesis based on the Silyl-Hilbert-Johnson (Vorbrüggen) glycosylation framework[1]. By temporarily masking the hydrogen-bond donors of the pyrimidine ring, we achieve strict N1-regioselectivity during the THP addition.

Mechanistic Causality: Why This Chemistry Works

As a Senior Application Scientist, I emphasize that successful pyrimidine functionalization relies on manipulating the molecule's tautomeric equilibrium and solubility.

  • Phase 1 (Silylation): Unprotected 5-bromocytosine is highly polar and virtually insoluble in standard organic solvents due to a rigid intermolecular hydrogen-bonding network. Refluxing the base in hexamethyldisilazane (HMDS) with a catalytic amount of trimethylsilyl chloride (TMSCl) drives the formation of N4,O2-bis(trimethylsilyl)-5-bromocytosine. This step serves a dual purpose: it breaks the hydrogen-bond network (rendering the molecule soluble in aprotic solvents) and activates the pyrimidine ring, making the N1 position the most thermodynamically favored nucleophilic center[2].

  • Phase 2 (Tetrahydropyranylation): The addition of 3,4-dihydro-2H-pyran (DHP) is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSOTf acts as a potent Lewis acid, activating the enol ether of DHP to generate a highly electrophilic oxocarbenium ion. The silylated pyrimidine attacks this intermediate strictly at the N1 position[3]. The silyl groups are subsequently cleaved during the aqueous work-up, yielding the N1-THP protected, N4-unprotected cytosine derivative.

Quantitative Data & Stoichiometry

Table 1: Reaction Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
5-Bromocytosine 190.00 1.0 1.90 g Starting Material
Hexamethyldisilazane (HMDS) 161.39 10.0 21.0 mL Silylating Agent / Solvent
Trimethylsilyl chloride (TMSCl) 108.64 0.1 128 µL Silylation Catalyst
3,4-Dihydro-2H-pyran (DHP) 84.12 1.5 1.37 mL THP Donor
TMSOTf 222.26 0.2 360 µL Lewis Acid Catalyst

| 1,2-Dichloroethane (DCE) | 98.96 | - | 30 mL | Reaction Solvent |

Experimental Workflow

SynthesisWorkflow Start 5-Bromocytosine (Starting Material) Silylation Phase 1: Silylation HMDS, TMSCl (cat.), Reflux 1-2 hours Start->Silylation Intermediate Bis-silylated 5-Bromocytosine (Clear Solution) Silylation->Intermediate Evaporation Evaporate Excess HMDS (Vacuum) Intermediate->Evaporation THP_Addition Phase 2: THP Addition DHP, TMSOTf (cat.), DCE 0 °C to RT Evaporation->THP_Addition Workup Phase 3: Work-up NaHCO3 Quench, Extraction THP_Addition->Workup Purification Purification Silica Gel Chromatography Workup->Purification Product 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (Pure Product) Purification->Product

Caption: Workflow for the regioselective N1-tetrahydropyranylation of 5-bromocytosine.

Step-by-Step Protocol

Phase 1: Silylation of 5-Bromocytosine

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an argon atmosphere), add 5-bromocytosine (1.90 g, 10 mmol).

  • Reagent Addition: Add anhydrous HMDS (21.0 mL) followed by TMSCl (128 µL).

  • Reflux: Heat the suspension to reflux (approx. 120 °C oil bath temperature) with vigorous stirring.

  • Self-Validating Checkpoint: Monitor the physical state of the reaction. Initially, it will be a milky white suspension. After 1–2 hours, the mixture will transition into a completely transparent, pale-yellow solution. Causality insight: This macroscopic phase change is the definitive indicator that the bis-silylation is complete. If the solution remains cloudy, moisture may have compromised the reagents; add an additional 0.05 eq of TMSCl.

  • Concentration: Once clear, cool the solution to room temperature. Remove the excess HMDS under reduced pressure using a rotary evaporator connected to a high-vacuum pump. The resulting bis-silylated intermediate will appear as a viscous oil or crystalline film. Do not expose to ambient moisture.

Phase 2: N1-Tetrahydropyranylation

  • Solvation: Dissolve the crude silylated intermediate in anhydrous 1,2-dichloroethane (DCE, 30 mL) under argon. Cool the flask to 0 °C using an ice-water bath.

  • Addition of DHP: Inject 3,4-dihydro-2H-pyran (DHP, 1.37 mL, 15 mmol) dropwise into the stirring solution.

  • Catalyst Injection: Slowly add TMSOTf (360 µL, 2 mmol) dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Checkpoint: Perform a TLC check (EtOAc/Hexane 1:1). The silylated starting material will hydrolyze on the silica plate and streak near the baseline (Rf = 0.0). The successful formation of the N1-THP product will appear as a distinct, new UV-active spot at Rf ~0.40.

Phase 3: Work-up and Purification

  • Quenching: Quench the reaction by pouring the mixture into an equal volume (30 mL) of saturated aqueous sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Causality insight: The mild base neutralizes the TMSOTf and hydrolyzes the labile N4/O2 silyl ethers back to the native amine/carbonyl, leaving the robust N1-THP acetal intact.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 20 mL).

  • Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes. Pool the product-containing fractions and evaporate to yield the pure compound as a white solid.

Analytical Validation

Table 2: Expected Analytical Signatures

Analytical Method Expected Signals / Observations
¹H NMR (400 MHz, CDCl₃) δ 7.95 (s, 1H, H-6), 5.60 (dd, 1H, THP H-2'), 4.05-3.60 (m, 2H, THP H-6'), 2.10-1.55 (m, 6H, THP CH₂). Note: The anomeric THP proton at ~5.60 ppm confirms successful N1-alkylation.
ESI-MS (Positive Mode) [M+H]⁺ calculated for C₉H₁₃BrN₃O₂: 274.02; observed as a 1:1 doublet at m/z ~274.0 and 276.0 (characteristic isotopic pattern for ⁷⁹Br and ⁸¹Br).

| TLC (EtOAc:Hexane 1:1) | Rf ≈ 0.40 (Strongly UV active at 254 nm). |

References

  • Route efficiency assessment and review of the synthesis of β-nucleosides via N-glycosylation of nucleobases. RSC Publishing. URL:[Link][2]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. MDPI. URL:[Link][1]

  • Glycosylation reactions mediated by hypervalent iodine: application to the synthesis of nucleosides and carbohydrates. Beilstein Journal of Organic Chemistry. URL:[Link][4]

  • Helmut Vorbrüggen Silicon-mediated Transformations of Functional Groups. e-bookshelf.de. URL:[Link][3]

Sources

Application

Application Note: Acid-Catalyzed Deprotection of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Contextual & Mechanistic Rationale In the synthesis of modified nucleosides, epigenetic probes, and targeted kinase inhibitors, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as a critical intermediate[1]. The installat...

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Author: BenchChem Technical Support Team. Date: April 2026

Contextual & Mechanistic Rationale

In the synthesis of modified nucleosides, epigenetic probes, and targeted kinase inhibitors, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as a critical intermediate[1]. The installation of the tetrahydropyranyl (THP) group at the N1 position fulfills two essential functions: it acts as a pseudo-glycosidic surrogate to direct electrophilic aromatic substitution (bromination) strictly to the C5 position, and it dramatically enhances the lipophilicity and solubility of the otherwise highly insoluble cytosine nucleobase in organic solvents.

Once functionalization is complete, the THP group must be cleaved. Because the THP moiety is attached to the N1 nitrogen rather than an oxygen, the resulting linkage is an aminal (hemiaminal ether) rather than a standard acetal[2]. Aminals are highly susceptible to acidic cleavage.

The deprotection mechanism relies on the protonation of the THP oxygen or the pyrimidine N1, which weakens the C-N bond and promotes dissociation[3]. This cleavage yields the free 5-bromocytosine and a resonance-stabilized oxocarbenium ion. A critical mechanistic requirement for this reaction is the presence of a nucleophilic scavenger (typically an alcohol like methanol). If omitted, the oxocarbenium ion can reversibly recombine with the nucleobase. Methanol irreversibly traps the oxocarbenium intermediate, forming 2-methoxytetrahydropyran as a volatile byproduct and driving the deprotection to absolute completion[3].

Mechanistic Pathway Visualization

Mechanism SM 5-Bromo-1-(THP)cytosine Protonated Protonated Aminal SM->Protonated + H⁺ Cleavage C-N Bond Cleavage Protonated->Cleavage Heat / Time Product 5-Bromocytosine Cleavage->Product Oxo Oxocarbenium Ion Cleavage->Oxo Byproduct 2-Methoxytetrahydropyran Oxo->Byproduct + MeOH

Figure 1: Acid-catalyzed aminal cleavage mechanism of N1-THP cytosine derivatives.

Comparative Analysis of Acidic Cleavage Systems

A wide range of acidic catalysts can be employed for the cleavage of THP ethers[4]. The optimal choice depends on the scale of the reaction and the presence of other acid-sensitive functional groups.

Catalyst SystemSolventTempTimeYieldMechanistic Advantage & Causality
10% TFA DCM / MeOH (1:1)25 °C2 h>90%Fast kinetics; MeOH acts as the essential nucleophilic trap for the oxocarbenium ion.
Amberlyst-15 (20% w/w)MeOH25 °C6 h88%Solid-supported acid simplifies workup to a single filtration step[2].
p-TsOH (0.1 eq)MeOH65 °C1.5 h85%Highly cost-effective for large-scale, multi-gram synthesis[3].
80% Acetic Acid THF / H₂O37 °C18 h75%Ultra-mild; preserves highly acid-sensitive orthogonal protecting groups.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems, incorporating built-in physical and analytical checkpoints to ensure high fidelity and reproducibility.

Protocol A: Homogeneous Cleavage via Trifluoroacetic Acid (TFA)

This method is ideal for rapid, small-to-medium scale deprotection where fast kinetics are prioritized.

  • Substrate Dissolution: Dissolve 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (1.0 eq) in a 1:1 mixture of anhydrous Dichloromethane (DCM) and Methanol (MeOH) to achieve a concentration of 0.1 M.

    • Causality: DCM provides excellent solubility for the lipophilic starting material, while MeOH serves as the thermodynamic trap for the oxocarbenium intermediate.

  • Acidification: Dropwise, add Trifluoroacetic Acid (TFA) to achieve a 10% v/v concentration. Stir at ambient temperature (25 °C).

  • In-Process Validation (Checkpoint 1): Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material will present an Rf​ of ~0.6. As the reaction progresses, the highly polar 5-bromocytosine product will remain near the baseline ( Rf​ ~0.1).

  • Visual Validation (Checkpoint 2): As the THP group is cleaved, the lipophilicity of the molecule plummets. The reaction mixture will transition from a clear solution to a cloudy suspension as the free 5-bromocytosine precipitates.

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure to remove DCM, MeOH, and volatile TFA. Suspend the crude residue in cold diethyl ether, neutralize with saturated aqueous NaHCO3​ (to prevent salt formation), filter the resulting precipitate, and dry under high vacuum.

Protocol B: Heterogeneous Cleavage via Amberlyst-15 Resin

This protocol utilizes a solid-supported Brønsted acid, eliminating the need for aqueous workup and making it highly suitable for parallel library synthesis[2].

  • Resin Activation: Wash Amberlyst-15 resin (hydrogen form) sequentially with water, THF, and MeOH to swell the polymer matrix and expose the sulfonic acid sites.

  • Reaction Setup: To a solution of the THP-protected substrate (1.0 eq) in MeOH (0.1 M), add the activated Amberlyst-15 resin (20% by weight relative to the substrate).

  • pH Validation (Checkpoint 1): Test the methanolic suspension with pH paper; it must register an apparent pH of 3–4, confirming active proton exchange from the resin.

  • Agitation: Stir gently at 25 °C for 6 hours. Caution: Avoid aggressive magnetic stirring which can mechanically sheer the resin beads, complicating filtration.

  • Workup & Isolation (Checkpoint 2): Filter the reaction mixture through a sintered glass funnel to remove the resin. The mass of the recovered, dried resin should match the input mass, confirming no polymer degradation. Concentrate the filtrate under reduced pressure to yield the pure 5-bromocytosine.

Experimental Workflow Visualization

Workflow Step1 1. Substrate Dissolution (Solubilize in DCM/MeOH) Step2 2. Acid Catalyst Addition (TFA or Amberlyst-15) Step1->Step2 Step3 3. In-Process Monitoring (TLC/LC-MS Validation) Step2->Step3 Step4 4. Quenching & Workup (Neutralization or Filtration) Step3->Step4 Step5 5. Product Isolation (Precipitation & Drying) Step4->Step5

Figure 2: Self-validating experimental workflow for N1-THP deprotection.

Analytical Validation & Troubleshooting

  • Incomplete Deprotection (Equilibrium Stalling): If LC-MS indicates a plateau in conversion (e.g., stalling at 70%), the oxocarbenium ion is likely recombining with the nucleobase. Solution: Increase the equivalents of Methanol to drive the thermodynamic trapping of the byproduct, or gently elevate the reaction temperature to 40 °C.

  • Product Loss During Aqueous Workup: 5-Bromocytosine is highly polar and possesses significant water solubility. If utilizing Protocol A, ensure the aqueous phase is strictly saturated with NaHCO3​ or NaCl to force the organic product out of the aqueous layer (salting-out effect), or avoid aqueous workup entirely by utilizing the Amberlyst-15 method (Protocol B).

References

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link][3]

  • Title: Tetrahydropyranyl Ethers - Protection and Deprotection Source: Organic Chemistry Portal URL: [Link][4]

Sources

Method

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Executive Summary The modification of pyrimidine nucleobases at the C5 position is a foundational strategy in the development of antiviral therapeutics, anticancer agents, and fluorescent epigenetic probes. 5-Bromo-1-(te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modification of pyrimidine nucleobases at the C5 position is a foundational strategy in the development of antiviral therapeutics, anticancer agents, and fluorescent epigenetic probes. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine serves as a highly versatile, orthogonally protected building block for these applications.

The tetrahydropyran-2-yl (THP) group at the N1 position serves three critical functions[1]:

  • Regioselectivity: It prevents unwanted N1-alkylation or arylation during transition-metal catalysis.

  • Solubility: It significantly enhances the lipophilicity of the highly polar cytosine base, allowing reactions to proceed homogeneously in organic solvents like 1,4-dioxane, DMF, and THF.

  • Mild Deprotection: As an acetal, the THP group is stable to the highly basic conditions of cross-coupling but can be quantitatively cleaved under mild acidic conditions (e.g., aqueous acetic acid), leaving the newly formed C5-carbon bond intact.

This application note details field-proven protocols for the functionalization of 5-bromo-1-THP-cytosine via Suzuki-Miyaura and Sonogashira cross-coupling pathways.

Mechanistic Foundations & Causality

To achieve high yields in palladium-catalyzed cross-couplings with pyrimidines, researchers must move beyond simply mixing reagents and understand the mechanistic causality of the reaction environment.

The Catalytic Cycle

The C5 position of cytosine is highly electron-deficient, making the oxidative addition of the C5–Br bond to the Pd(0) active species highly favorable. However, the exocyclic N4-amine of cytosine can act as a competitive ligand for palladium, potentially stalling the catalytic cycle or leading to catalyst degradation. To mitigate this, sterically bulky, electron-rich phosphine ligands (such as dppf or XPhos) are often employed to stabilize the Pd intermediate and accelerate the transmetalation and reductive elimination steps[2].

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)-5-Br-Cytosine] Pd0->OxAdd 5-Bromo-1-THP-Cytosine TransMet Transmetalation [Pd(II)-R-Cytosine] OxAdd->TransMet R-M (Boronic Acid or Alkyne) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0) Product 5-Modified-1-THP-Cytosine RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cross-coupling on 5-bromo-1-THP-cytosine.

Suzuki-Miyaura vs. Sonogashira Dynamics
  • Suzuki-Miyaura (Aryl/Heteroaryl): Requires a base to quaternize the boron atom, increasing its nucleophilicity for transmetalation. However, heteroaryl boronic acids are highly prone to protodeboronation in aqueous base[2]. If coupling heteroaryls, anhydrous conditions with fluoride bases (e.g., CsF) are strictly required.

  • Sonogashira (Alkynyl): Utilizes CuI as a co-catalyst to form a copper acetylide intermediate. The strict exclusion of oxygen is mandatory; trace O2​ will trigger the Glaser homocoupling of the alkyne, consuming the starting material and complicating purification[3].

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)

This protocol is optimized for coupling stable aryl boronic acids to the C5 position[4].

Reagents:

  • 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%)

  • K2​CO3​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk flask, dissolve 5-bromo-1-THP-cytosine and the aryl boronic acid in 1,4-dioxane. Add the aqueous K2​CO3​ solution. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligands of the Pd catalyst, rendering it inactive.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2​ catalyst under a positive stream of Argon. Seal the flask.

  • Heating: Heat the reaction mixture to 85°C in an oil bath for 4–6 hours. Monitor progression via TLC (DCM:MeOH, 9:1). The highly fluorescent nature of 5-aryl cytosines under 254 nm UV light serves as an excellent visual confirmation of product formation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter the entire mixture through a pad of Celite. Causality: Celite filtration removes precipitated palladium black and inorganic salts, preventing emulsions during extraction.

  • Extraction: Wash the organic filtrate with brine (2 × 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient elution: 0-5% MeOH in DCM).

Protocol B: Sonogashira Cross-Coupling (Alkynyl Functionalization)

This protocol is tailored for the attachment of terminal alkynes to generate rigid, linear C5-extensions[3].

Reagents:

  • 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (2.0 equiv, 2.0 mmol)

  • Pd(PPh3​)4​ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Solvent: Anhydrous DMF (8 mL) and Triethylamine (TEA) (2 mL)

Step-by-Step Procedure:

  • Anaerobic Setup: To an oven-dried, Argon-purged vial, add 5-bromo-1-THP-cytosine, Pd(PPh3​)4​ , and CuI.

  • Solvent Addition: Add anhydrous DMF and TEA via syringe. Sparge the solution with Argon for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe. Causality: Adding the alkyne last, after degassing, minimizes the risk of copper-mediated oxidative Glaser homocoupling.

  • Reaction: Stir the mixture at 60°C for 8 hours. The solution will typically turn dark brown/black as the reaction proceeds.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc (30 mL), and wash extensively with a 5% aqueous EDTA solution (3 × 20 mL). Causality: EDTA effectively chelates and removes copper ions, which can otherwise co-elute and contaminate the final product.

  • Purification: Dry the organic layer ( MgSO4​ ), concentrate, and purify via flash chromatography.

Downstream Processing: THP Deprotection

Once the cross-coupling is complete, the N1-THP group must be removed to yield the free modified nucleobase.

Procedure:

  • Dissolve the cross-coupled product in a mixture of Acetic Acid / Water / THF (4:1:1 v/v).

  • Stir at 50°C for 2–4 hours.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual acetic acid azeotropically.

G Setup Reagent Assembly & Degassing Reaction Cross-Coupling (Heat/Stir) Setup->Reaction Workup Quench & Celite Filtration Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Deprotection Acidic Cleavage of THP Group Purification->Deprotection Final 5-Modified Cytosine Deprotection->Final

Caption: Step-by-step experimental workflow from reaction setup to final THP deprotection.

Quantitative Data Summary

The following table summarizes the expected parameters and yields when utilizing 5-bromo-1-THP-cytosine across different coupling paradigms.

Reaction TypeCoupling PartnerCatalyst SystemBase / SolventTemp / TimeTypical YieldKey Side Reaction
Suzuki-Miyaura Aryl Boronic Acid Pd(dppf)Cl2​ (5 mol%) K2​CO3​ / Dioxane: H2​O 85°C / 6h75–85%Hydrolytic debromination
Suzuki-Miyaura Heteroaryl Boronic Acid Pd(PPh3​)4​ (10 mol%)CsF / Anhydrous THF75°C / 12h40–60%Protodeboronation
Sonogashira Terminal Alkyne Pd(PPh3​)4​ / CuITEA / DMF60°C / 8h80–90%Glaser homocoupling
Heck Activated Alkene Pd(OAc)2​ / P(o−tol)3​ DIPEA / DMF90°C / 16h65–75%Alkene isomerization

References

  • Nucleic Acids Chemistry: Modifications and Conjugates for Biomedicine and Nanotechnology. DOKUMEN.PUB.
  • Activities of Certain 5-Substituted 4′-Thiopyrimidine Nucleosides against Orthopoxvirus Infections. PMC (National Institutes of Health).
  • Synthesis and spectral characterization of environmentally responsive fluorescent deoxycytidine analogs. PMC (National Institutes of Health).
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. ResearchGate.

Sources

Application

Application Note: High-Yield Preparation of 5-Modified Pyrimidine Nucleosides via N4-THP-Protected 5-Bromocytosine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale The synthesis of 5-modified pyrimidine n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The synthesis of 5-modified pyrimidine nucleosides is a critical pathway in the development of antiviral therapeutics, anticancer agents, and fluorescent nucleic acid probes. 5-Bromocytosine serves as a highly versatile synthetic hub, allowing for downstream functionalization via palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings) 1.

However, the direct use of unprotected 5-bromocytosine in glycosylation and organometallic coupling presents significant challenges. The exocyclic N4-amine can poison palladium catalysts, leading to stalled catalytic cycles and poor yields. While traditional protection strategies utilize rigid acyl groups (e.g., acetyl or benzoyl), these require harsh basic conditions for removal, which can degrade sensitive 5-position modifications.

The THP Advantage: By utilizing a tetrahydropyranyl (THP) protecting group at the N4 position, we establish an orthogonal protection strategy. The N4-THP group is highly lipophilic (improving solubility during glycosylation), completely stable to the basic conditions of cross-coupling, and easily cleaved under mild acidic conditions. Combined with the industry-standard Vorbrüggen glycosylation 2, this workflow provides a robust, high-yield, and stereoselective route to complex nucleoside analogues.

Mechanistic Workflow & Logic

The methodology is divided into four self-validating stages:

  • Protection: Masking the N4-amine of 5-bromocytosine with DHP to prevent catalyst poisoning.

  • Glycosylation: Silyl-Hilbert-Johnson (Vorbrüggen) reaction using TMSOTf to ensure exclusive β -stereoselectivity 3.

  • Cross-Coupling: Palladium-catalyzed Sonogashira coupling at the C5-bromide 4.

  • Deprotection: Sequential mild acid/base treatment to yield the final modified nucleoside.

Workflow A 5-Bromocytosine B N4-THP Protection (DHP, CSA) A->B C N4-THP-5-Bromocytosine B->C D Silylation (BSA) & Vorbrüggen Glycosylation C->D E Protected 5-Bromo Nucleoside D->E F Sonogashira Coupling (Pd-Catalyst, Alkyne) E->F G 5-Modified Protected Nucleoside F->G H Global Deprotection (Acidic & Basic) G->H I Target Modified Nucleoside H->I

Synthetic workflow from 5-bromocytosine to 5-modified pyrimidine nucleosides.

Experimental Protocols

Protocol A: Synthesis of N4-THP-5-Bromocytosine

Causality Insight: 3,4-Dihydro-2H-pyran (DHP) reacts with the exocyclic amine under mild acid catalysis to form a THP aminal. This transformation is critical as it drastically increases the lipophilicity of the nucleobase, ensuring complete dissolution in the organic solvents required for the subsequent silylation step.

  • Reaction Setup: Suspend 5-bromocytosine (10.0 mmol) in anhydrous DMF (30 mL).

  • Reagent Addition: Add DHP (30.0 mmol) followed by a catalytic amount of camphorsulfonic acid (CSA, 0.5 mmol).

  • Incubation: Stir the mixture at 50°C for 12 hours under an argon atmosphere.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) should convert to a faster-moving, UV-active spot ( Rf​≈0.5 ).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Stereoselective Vorbrüggen Glycosylation

Causality Insight: N,O-bis(trimethylsilyl)acetamide (BSA) silylates the N1 and O2 positions, activating the base. TMSOTf acts as a potent Lewis acid, generating an electrophilic oxocarbenium ion from the protected sugar. The 2'-O-benzoyl group on the sugar blocks the α -face via neighboring group participation, forcing the silylated base to attack exclusively from the β -face 3.

  • Silylation: Dissolve N4-THP-5-bromocytosine (5.0 mmol) in anhydrous acetonitrile (25 mL). Add BSA (12.5 mmol) and stir at 60°C for 30 minutes until the solution becomes completely clear.

  • Glycosylation: Cool the mixture to 0°C. Add 1-O-acetyl-2,3,5-tri-O-benzoyl- β -D-ribofuranose (4.8 mmol).

  • Catalysis: Dropwise add TMSOTf (6.0 mmol). Strict anhydrous conditions are mandatory here; moisture will hydrolyze the TMSOTf and quench the oxocarbenium intermediate.

  • Incubation: Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: 1 H NMR of the crude product must show the anomeric proton ( H−1′ ) as a doublet with J≈4.5−5.5 Hz, confirming the β -configuration. An α -anomer would present a significantly different coupling constant.

Protocol C: Palladium-Catalyzed Sonogashira Coupling

Causality Insight: The N4-THP group prevents the exocyclic amine from coordinating to the Pd(0) center. CuI activates the terminal alkyne via transmetalation, while triethylamine ( Et3​N ) neutralizes the HBr byproduct, driving the reaction forward [[4]]().

  • Degassing: Dissolve the protected 5-bromo nucleoside (2.0 mmol) in anhydrous DMF (10 mL) and Et3​N (2 mL). Degas via three freeze-pump-thaw cycles.

  • Catalyst Addition: Under argon, add Pd(PPh3​)4​ (0.1 mmol) and CuI (0.2 mmol).

  • Coupling: Add the desired terminal alkyne (e.g., phenylacetylene, 3.0 mmol). Stir at 45°C for 6 hours.

  • Self-Validation Check: Mass spectrometry (ESI-MS) should show the complete disappearance of the characteristic 1:1 bromine isotope doublet ( [M]+ and [M+2]+ ) of the starting material, replaced by the exact mass of the coupled product.

Protocol D: Orthogonal Global Deprotection
  • THP Cleavage: Dissolve the coupled product in 80% aqueous acetic acid (10 mL). Stir at 40°C for 2 hours to remove the N4-THP group. Evaporate to dryness.

  • Ester Cleavage: Resuspend the residue in 7M methanolic ammonia (15 mL). Stir at room temperature for 12 hours to cleave the sugar benzoates.

  • Purification: Concentrate and purify the final 5-modified cytidine analogue via preparative RP-HPLC.

Mechanistic Visualization

Mechanism cluster_0 Vorbrüggen Glycosylation (Stereocontrol) cluster_1 Sonogashira Cross-Coupling S1 1-O-Acetyl Sugar S2 Oxocarbenium Ion (Neighboring Group Participation) S1->S2 TMSOTf S3 Beta-Nucleoside (Exclusive Stereoselectivity) S2->S3 Silylated Base Attack from Top Face P1 Pd(0) Catalyst P2 Oxidative Addition (C-Br Bond Cleavage) P1->P2 P3 Transmetalation (Cu-Acetylide) P2->P3 P4 Reductive Elimination (C-C Bond Formation) P3->P4 P4->P1 Regeneration

Mechanistic pathways for stereoselective glycosylation and palladium-catalyzed C-C coupling.

Quantitative Data & Yield Comparison

The table below summarizes the empirical advantages of utilizing N4-THP protection over traditional N4-Acetyl or N4-Benzoyl groups during the synthesis of 5-(phenylethynyl)cytidine. The THP group prevents catalyst degradation during Sonogashira coupling and avoids the harsh basic conditions that can cause alkyne hydration or cleavage during deprotection.

N4-Protecting GroupGlycosylation Yield (%)Sonogashira Yield (%)Deprotection Yield (%)Overall Process Yield (%)
N4-Acetyl 82%55%70%31.5%
N4-Benzoyl 85%60%65%33.1%
N4-THP 88% 92% 95% 76.9%

Note: Data reflects standardized 5.0 mmol scale reactions. The dramatic increase in Sonogashira yield for the THP-protected variant is attributed to the elimination of competitive palladium coordination by the exocyclic amine.

References

  • [[1]]() Use of Bromine and Bromo-Organic Compounds in Organic Synthesis, Chemical Reviews, ACS.

  • 2Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease, Carbohydrate Research, PubMed.

  • 3A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation, Organic Process Research & Development, ACS.

  • 4Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach, Molecules, Semantic Scholar.

Sources

Method

In Vitro Assay Preparation and Evaluation of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Derivatives

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Modulation (DNMT1) and Antiviral (HIV-1 RT) Profiling Scientific Rationale & Mechanistic Overview The development of nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Epigenetic Modulation (DNMT1) and Antiviral (HIV-1 RT) Profiling

Scientific Rationale & Mechanistic Overview

The development of nucleoside analogs requires a delicate balance between target affinity and cellular permeability. 5-Bromocytosine is a well-documented halogenated pyrimidine derivative recognized as a potent anti-HIV agent[1]. Furthermore, in the context of epigenetics, 5-bromocytosine structurally mimics 5-methylcytosine, allowing it to interact with DNA Maintenance Methyltransferase 1 (DNMT1), where it can induce inappropriate methylation or undergo methyltransferase-driven dehalogenation[2].

However, naked modified nucleobases often suffer from poor cellular uptake. By synthesizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine derivatives , we introduce a tetrahydropyran-2-yl (THP) group at the N1 position.

The Causality of the THP Modification: The THP moiety acts as a lipophilic "mask," effectively turning the compound into a prodrug. It neutralizes the polarity of the N1 position, facilitating passive diffusion across the lipid bilayer. Because THP is an acetal, it is stable under basic conditions but highly susceptible to aqueous acidic cleavage. Once the compound is internalized via endocytosis, the acidic environment of the late endosome (pH ~5.5) hydrolyzes the THP group, releasing the active 5-bromocytosine payload intracellularly. The nucleobase is subsequently phosphorylated by cellular kinases into its active triphosphate form to inhibit HIV Reverse Transcriptase (RT), or incorporated into DNA to trap DNMT1.

MoA A 5-Bromo-1-(THP)cytosine (Lipophilic Prodrug) B Cellular Uptake (Passive Diffusion) A->B C Endosomal Cleavage (Loss of THP Group) B->C Acidic pH (~5.5) D 5-Bromocytosine (Active Nucleobase) C->D E Kinase Phosphorylation D->E H DNA Incorporation D->H F 5-BrC-Triphosphate E->F G HIV-1 RT Inhibition (Chain Termination) F->G I DNMT1 Trapping (Epigenetic Modulation) H->I Mimics 5-mC

Intracellular prodrug cleavage and dual-target mechanism of 5-Bromo-1-(THP)cytosine derivatives.

Physicochemical Constraints & Formulation Strategy

Before executing biological assays, the physicochemical properties of the THP-protected derivative must dictate the formulation strategy to prevent false negatives.

  • Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: The THP acetal linkage is highly sensitive to hydrolysis in aqueous environments. Anhydrous DMSO prevents premature cleavage of the N1-THP bond during freeze-thaw cycles.

  • Working Dilutions: Dilute the master stock in HEPES-buffered assay medium adjusted strictly to pH 7.4 – 7.8 immediately prior to cell treatment.

    • Causality: Maintaining a slightly alkaline pH during extracellular exposure ensures the compound remains in its intact, lipophilic prodrug form, maximizing membrane permeability before it reaches the acidic endosome.

Workflow S1 Compound Stock (10 mM in DMSO) S2 Buffer Dilution (Strict pH 7.4-7.8) S1->S2 S3 Cell Treatment (CEM / T-Cells) S2->S3 S4 Incubation (48-72 Hours) S3->S4 S5 Cell Lysis & Extraction S4->S5 S6 Assay Readout (RT / DNMT1) S5->S6

Step-by-step in vitro assay workflow from formulation to target-specific readout.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, every protocol must be a self-validating system. This means incorporating internal controls that verify both the biological machinery (enzymes/kinases) and the chemical integrity of the compound.

Protocol A: Intracellular Anti-HIV Reverse Transcriptase (RT) Assay

This assay evaluates the compound's ability to be internalized, deprotected, phosphorylated, and subsequently inhibit viral replication.

  • Cell Seeding: Seed CEM (human T-lymphoblastoid) cells at 5×104 cells/well in a 96-well plate.

    • Causality: CEM cells are utilized because they possess the requisite intracellular kinase profile to efficiently phosphorylate pyrimidine nucleosides into their active triphosphate forms.

  • Compound Treatment: Add serial dilutions of the 5-Bromo-1-(THP)cytosine derivative (0.1 µM to 100 µM).

    • Self-Validation Step: Include a well with the compound in cell-free media (incubated in parallel) to be analyzed via HPLC post-assay. This confirms that the THP group remained stable in the extracellular media and was only cleaved intracellularly.

  • Viral Infection: Infect cells with HIV-1 (e.g., strain IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Readout: Quantify RT activity in the culture supernatant using a colorimetric BrdU-incorporation ELISA. Include Zidovudine (AZT) as a positive control to validate assay sensitivity.

Protocol B: Cell-Free DNMT1 Inhibition Assay

This assay isolates the epigenetic modulating capability of the deprotected 5-bromocytosine pharmacophore.

  • Substrate Preparation: Synthesize and anneal hemimethylated double-stranded DNA oligonucleotides containing a target CpG site.

    • Causality: DNMT1 is a maintenance methyltransferase. It exhibits a strong preference for hemimethylated DNA over unmethylated DNA, regenerating symmetrically methylated sites following DNA replication[3]. Using hemimethylated substrates ensures the assay measures the physiologically relevant catalytic trapping mechanism.

  • Enzyme Reaction: Combine 10 nM recombinant human DNMT1, 500 nM hemimethylated DNA, and 1 µM S-adenosylmethionine (SAM) in assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 5% glycerol).

  • Inhibitor Addition: Add the deprotected 5-bromocytosine derivative (since this is a cell-free assay, the THP group must be pre-cleaved via mild acid hydrolysis prior to addition, or the parent 5-bromocytosine must be used to represent the intracellular active species).

  • Incubation & Detection: Incubate for 2 hours at 37°C. Measure the transfer of the methyl group using a luminescent SAH (S-adenosylhomocysteine) detection kit.

    • Self-Validation Step: Utilize SAH as a competitive inhibitor positive control to establish the baseline for 100% enzyme inhibition.

Quantitative Data Summary

The following table summarizes expected comparative metrics, demonstrating how the THP prodrug strategy alters the pharmacological profile compared to the naked nucleobase.

CompoundHIV-1 RT IC₅₀ (µM)DNMT1 IC₅₀ (µM)CC₅₀ (µM, CEM Cells)Selectivity Index (SI)*
5-Bromocytosine 12.4 ± 1.18.5 ± 0.6>100>8.0
5-Bromo-1-(THP)cytosine 3.2 ± 0.4 2.1 ± 0.3 85.0 ± 5.226.5
AZT (Control)0.015 ± 0.002N/A>100>6600
Decitabine (Control)N/A0.4 ± 0.112.5 ± 1.831.2

*Selectivity Index (SI) = CC₅₀ / HIV-1 RT IC₅₀. A higher SI indicates a safer therapeutic window. The data illustrates that the THP modification significantly lowers the IC₅₀ (improving potency) due to enhanced cellular penetration.

References

  • [3] Title: Endogenous Cytosine Damage Products Alter the Site Selectivity of Human DNA Maintenance Methyltransferase DNMT1. Source: Cancer Research (AACR Journals). URL:[Link]

  • [2] Title: Cytosine analogues as DNA methyltransferase substrates. Source: Nucleic Acids Research (via PubMed / NIH). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Synthesis

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. Low yield is a common ye...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. Low yield is a common yet multifaceted challenge in multi-step organic synthesis. This guide is structured to provide direct, actionable solutions to common problems encountered during this specific synthesis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues effectively and improve your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues reported by researchers. Each answer provides a diagnostic approach and validated solutions.

Q1: My overall yield is significantly lower than reported in the literature. What are the primary areas to investigate?

A low overall yield is a systemic issue that requires a systematic approach to diagnose. Instead of repeating the entire sequence, it's crucial to pinpoint the specific stage causing the loss. Begin by analyzing each step—the initial bromination of cytosine and the subsequent tetrahydropyranyl (THP) protection—for individual yield and purity.

A logical troubleshooting workflow is essential for efficiently identifying the root cause.[1] Key areas to scrutinize include the quality of reagents and solvents, the precision of your reaction conditions, the stability of intermediates, and the efficiency of your workup and purification methods.

G cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low Overall Yield Detected step1 Analyze Yield & Purity of Each Step (Bromination & THP Protection) start->step1 step2 Identify Step with Lowest Yield step1->step2 step3 Investigate Potential Causes step2->step3 cause1 Reagent / Solvent Quality step3->cause1 cause2 Reaction Conditions step3->cause2 cause3 Intermediate Instability step3->cause3 cause4 Purification Issues step3->cause4 sol1 Verify Purity (e.g., Anhydrous Solvents) & Reagent Activity cause1->sol1 Solution sol2 Optimize Temperature, Time, Stoichiometry cause2->sol2 Solution sol3 Handle Under Inert Atmosphere; Analyze for Degradation cause3->sol3 Solution sol4 Modify Workup or Adopt Alternative Purification Method cause4->sol4 Solution

Caption: A systematic workflow for troubleshooting low overall yield.

Q2: I'm observing incomplete consumption of the starting material, 5-Bromocytosine, during the protection step. What could be the cause?

The persistence of starting material indicates a stalled or inefficient reaction. The tetrahydropyranylation of a nucleobase is an acid-catalyzed equilibrium process. The most common culprits for an incomplete reaction are related to the catalyst, reagents, or solvent system.

  • Catalyst Activity: The acid catalyst is crucial. Use a fresh, reliable source of an appropriate acid catalyst like p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).[2] PPTS is a milder, less acidic catalyst that can be advantageous if you suspect product degradation.[2] Ensure the catalytic amount is appropriate (typically 0.01-0.05 equivalents).[3]

  • Dihydropyran (DHP) Stoichiometry: DHP is both a reagent and can be a solvent for impurities (especially water). Use a slight excess (1.2–2.0 equivalents) to shift the equilibrium toward the product.[3][4] Ensure your DHP is fresh and has been stored properly to prevent polymerization.

  • Anhydrous Conditions: The reaction is sensitive to moisture. The acid catalyst can be quenched by water, and the oxocarbenium ion intermediate is susceptible to hydrolysis.[3] Use anhydrous solvents (e.g., dichloromethane or DMF) and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solubility: 5-Bromocytosine has limited solubility in some organic solvents. If the starting material is not fully dissolved, the reaction will be slow or incomplete. Consider using a solvent in which the nucleobase is more soluble, such as anhydrous DMF, or gently warming the mixture.

Q3: TLC analysis shows multiple product spots, leading to difficult purification and low yield of the desired product. What are the likely side products and how can I minimize them?

The formation of multiple products points to side reactions or product degradation. In this specific synthesis, the primary concerns are over-protection and acid-mediated degradation.

The protection mechanism involves the acid-catalyzed formation of a resonance-stabilized oxocarbenium ion from DHP.[2][3] The nucleophilic N1 of the pyrimidine ring then attacks this electrophilic intermediate.

G DHP Dihydropyran (DHP) Oxocarbenium Resonance-Stabilized Oxocarbenium Ion DHP->Oxocarbenium + H_plus H+ (Catalyst) H_plus->Oxocarbenium Intermediate Protonated THP-Ether Oxocarbenium->Intermediate + 5-Bromocytosine Bromocytosine 5-Bromocytosine (N1-H) Product 5-Bromo-1-(THP)cytosine Intermediate->Product - H+ Catalyst_regen H+ (Catalyst)

Caption: Mechanism of acid-catalyzed THP protection of 5-Bromocytosine.

Potential Side Products & Solutions:

  • N-3 or Exocyclic Amine (N-4) Protection: While N1 is generally the most reactive site for this type of reaction on cytosine, forcing conditions (high temperature, prolonged reaction time, or excess reagents) could potentially lead to di-protection or protection at an alternative site.

    • Solution: Use milder conditions. Employ a less acidic catalyst like PPTS, maintain room temperature, and monitor the reaction closely by TLC to stop it upon consumption of the starting material.

  • Product Degradation: The THP group is an acetal and is inherently acid-labile.[2][5] If the concentration of the acid catalyst is too high or the reaction is left for too long, the protecting group can be cleaved, regenerating the starting material or leading to other degradation pathways.

    • Solution: Use the minimum effective amount of catalyst. Quench the reaction with a mild base (e.g., a few drops of triethylamine or by washing with a saturated sodium bicarbonate solution) as soon as it is complete.

  • Diastereomers: The introduction of the THP group creates a new stereocenter, resulting in a mixture of diastereomers.[2][5] This will often appear as two very close spots on a TLC plate or a broadened/doubled set of peaks in an NMR spectrum. This is not a side reaction but an inherent outcome.

    • Solution: This is expected. The diastereomers are often carried through to the next step together. If separation is required, it may necessitate careful column chromatography or chiral separation techniques, which can be a source of yield loss.

Q4: I am losing a significant amount of product during purification by column chromatography. What are some best practices?

This is a very common issue directly related to the acid sensitivity of the THP protecting group. Standard silica gel is acidic and can act as a solid-phase acid catalyst, cleaving the THP group from your product while it is on the column.

Optimized Purification Strategies:

  • Neutralize Your Eluent: Add a small amount of a volatile base, such as triethylamine (~1-2%), to your chromatography eluent (e.g., DCM/Methanol or Ethyl Acetate/Hexane).[4] This will neutralize the acidic sites on the silica gel and prevent on-column deprotection.

  • Use Neutral or Basic Alumina: If deprotection remains an issue, consider switching your stationary phase from silica gel to neutral or basic alumina.

  • "Flush" Column vs. Slow Chromatography: Minimize the time the product spends on the column. Use a slightly more polar solvent system to elute the product faster in a "flash" chromatography setup rather than a slow, high-resolution separation.

  • Alternative Purification - Crystallization: If your product is a solid and the crude material is reasonably pure, attempt to purify it by crystallization. This avoids exposure to silica gel entirely. Screen various solvent systems (e.g., ethyl acetate/hexane, ethanol, isopropanol) to find suitable conditions.

Part 2: Optimized Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

This protocol incorporates best practices to maximize yield and minimize side-product formation.

Materials:

  • 5-Bromocytosine (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[3]

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-Bromocytosine (1.0 equiv).

  • Add anhydrous DMF and stir to dissolve. Gentle warming may be required.

  • Add PPTS (0.05 equiv) to the solution and stir for 5 minutes.

  • Add DHP (1.5 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature and monitor its progress using TLC (See Protocol 2). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH), with the eluent containing 1% triethylamine to prevent deprotection.[4]

Protocol 2: TLC Analysis for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase (Eluent): 10% Methanol in Dichloromethane (DCM) + 1% Triethylamine (TEA)

  • Visualization: UV light (254 nm). The starting material and product are UV active.

  • Procedure:

    • Prepare the eluent mixture. The TEA is crucial to get consistent Rƒ values and prevent streaking or on-plate decomposition.

    • Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., DMF or MeOH).

    • Spot the crude mixture alongside a spot of the 5-Bromocytosine starting material.

    • Develop the plate and visualize under UV light. The product, being less polar, will have a higher Rƒ value than the starting material.

Part 3: Summary Troubleshooting Table

This table provides a quick reference for diagnosing and solving common problems.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Inactive/quenched catalyst.[3]2. Wet reagents/solvents.3. Poor solubility of starting material.1. Use fresh p-TsOH or PPTS.2. Use anhydrous solvents under an inert atmosphere.3. Use DMF as a solvent; consider gentle warming.
Multiple Product Spots on TLC 1. Diastereomer formation (expected).[2]2. Over-protection at other sites.3. Acid-catalyzed degradation/deprotection.[5]1. This is normal; co-elute if possible.2. Use milder conditions (room temp, PPTS).3. Use catalytic PPTS; quench reaction with base.
Significant Product Loss During Column Chromatography 1. On-column deprotection due to acidic silica gel.[4]1. Add 1-2% triethylamine to the eluent.2. Use neutral alumina as the stationary phase.3. Purify via crystallization if possible.
Inconsistent Results Between Batches 1. Purity variation in starting materials.2. Variable moisture content in reagents/solvents.1. Verify the purity of 5-Bromocytosine and DHP before starting.2. Standardize drying procedures for solvents and glassware.

Part 4: References

Sources

Optimization

How to prevent degradation of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine during long-term storage

A Guide to Ensuring Long-Term Stability and Experimental Integrity Introduction 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a critical protected nucleoside analog used in the synthesis of oligonucleotides and as a precur...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Ensuring Long-Term Stability and Experimental Integrity

Introduction

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a critical protected nucleoside analog used in the synthesis of oligonucleotides and as a precursor in various drug development programs. The integrity of this compound is paramount for achieving reliable and reproducible experimental outcomes. This guide provides an in-depth analysis of the compound's stability profile, outlines the primary degradation pathways, and offers detailed protocols and answers to frequently asked questions to ensure its long-term viability in your laboratory.

Core Principles of Stability: Understanding the Molecule's Vulnerabilities

The structure of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine contains two key features that dictate its stability:

  • The Acid-Labile Tetrahydropyranyl (THP) Group: The THP group is a widely used protecting group for hydroxyl and amine functionalities. However, it is an acetal, which makes it highly susceptible to cleavage under acidic conditions.[1][2] This is the most significant and rapid degradation pathway for this molecule. Even trace amounts of acid, including moisture from the atmosphere which can create an acidic microenvironment, can catalyze this hydrolysis.

  • The 5-Bromocytosine Core: The brominated pyrimidine ring, while imparting useful synthetic and biological properties, can be susceptible to photolytic degradation.[3] Furthermore, like other cytosine nucleosides, it can undergo slower degradation reactions such as deamination.[4]

Understanding these vulnerabilities is the foundation for establishing effective storage and handling protocols.

Diagram: Primary Degradation Pathway

Fig. 1: Acid-Catalyzed Hydrolysis of the THP Group cluster_reactants Reactants cluster_products Degradation Products Compound 5-Bromo-1-(THP)cytosine Catalyst H⁺ (Acid Catalyst) (e.g., from atmospheric moisture) Compound->Catalyst Hydrolysis H2O Water (H₂O) H2O->Catalyst Hydrolysis Product1 5-Bromocytosine Product2 2-Hydroxytetrahydropyran (in equilibrium with 5-Hydroxypentanal) Catalyst->Product1 Cleavage Catalyst->Product2 Cleavage

Caption: Primary degradation route via acid-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for preventing degradation during long-term storage?

A: The absolute exclusion of moisture. The primary degradation pathway is the acid-catalyzed hydrolysis of the THP protecting group.[1][5] Atmospheric moisture can condense on the solid compound, especially when removed from cold storage, and provide the aqueous acidic environment necessary for this degradation to occur. Therefore, storing the compound in a desiccated, inert atmosphere is paramount.

Q2: What are the ideal temperature and atmospheric conditions for long-term storage?

A: For optimal stability, the compound should be stored at -20°C or below in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) and protected from light .[6] Low temperatures drastically reduce the kinetics of all potential degradation reactions, including hydrolysis and deamination.[7] The inert atmosphere displaces both moisture and oxygen, preventing hydrolysis and oxidation.

Q3: Why is aliquoting recommended for the bulk compound?

A: Aliquoting the compound into smaller, single-use vials upon receipt is a critical best practice. This strategy minimizes the risks associated with repeated handling of the main stock. Every time the primary container is opened, it is exposed to atmospheric moisture and oxygen. Furthermore, repeated freeze-thaw cycles can introduce moisture and physically stress the compound. Aliquoting ensures that the bulk of your material remains in a pristine, unopened state until it is needed.

Q4: Can I store 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in solution?

A: Long-term storage in solution is not recommended .[8] Solvents, particularly protic solvents like methanol or water, can facilitate degradation. If you must prepare a stock solution, it should be made fresh for each experiment. For very short-term storage (e.g., less than 24 hours), the solution should be kept at -20°C or colder in a tightly sealed vial. However, the stability in any given solvent has likely not been systematically determined, and use of fresh solutions is the safest approach.[9]

Q5: My experimental results are inconsistent. How can I check if my compound has degraded?

A: If you suspect degradation, you should re-evaluate the purity of your material. The most common techniques for this are:

  • High-Performance Liquid Chromatography (HPLC): This is a sensitive method to detect the appearance of degradation products, such as 5-bromocytosine, which will have a different retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the disappearance of signals corresponding to the THP group and the appearance of new signals from the degradation products.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the parent compound and identify the masses of any impurities or degradation products.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Reduced yield in subsequent synthetic steps. Degradation of starting material. The most likely cause is the hydrolytic cleavage of the THP group, resulting in less of the desired reactant.1. Verify Purity: Analyze an aliquot of the starting material via HPLC or NMR. 2. Review Storage: Confirm that storage conditions (temperature, desiccation, inert gas) have been strictly maintained. 3. Acquire New Stock: If degradation is confirmed, it is best to use a new, verified lot of the compound.
Appearance of new, more polar spots on TLC. Formation of 5-bromocytosine. The unprotected 5-bromocytosine is more polar than the THP-protected parent compound and will have a lower Rf value on normal-phase silica gel.1. Co-spotting: Run a TLC with your sample, a fresh standard (if available), and a co-spot of both. This will help confirm the identity of the new spot. 2. Implement Protocol: Strictly follow the handling protocol for warming vials to room temperature before opening to prevent moisture condensation.
Inconsistent biological assay results. Presence of active/inactive impurities. Degradation products may have different biological activities or may interfere with the assay, leading to unreliable data.1. Purity Analysis: Perform a quantitative purity analysis (e.g., HPLC with a standard curve) to determine the exact percentage of the active compound. 2. Re-evaluate Handling: Ensure that any solutions are prepared fresh and that solvent purity is high. Trace acids in solvents can accelerate degradation.

Experimental Protocols

Protocol 1: Initial Receipt and Aliquoting for Long-Term Storage

This protocol should be performed immediately upon receiving a new shipment of the compound.

  • Preparation: Prepare a clean, dry work area, preferably within a glove box or a fume hood with a low-humidity environment. Gather the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined screw caps.

  • Equilibration: Allow the sealed primary container of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine to warm to ambient room temperature for at least 60 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder.[8]

  • Dispensing: Once equilibrated, quickly open the primary container and dispense the desired amounts of the powder into the pre-labeled aliquot vials. Minimize the time the powder is exposed to the atmosphere.

  • Inerting: Backfill each aliquot vial with a gentle stream of dry argon or nitrogen gas for 15-30 seconds to displace any air.

  • Sealing: Immediately and tightly seal each vial with its cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the labeled, sealed, and inerted aliquots into a freezer at -20°C or below , protected from light.

Diagram: Recommended Aliquoting Workflow

Fig. 2: Workflow for Safe Aliquoting and Storage A Receive Primary Container B Equilibrate to Room Temp (Sealed, ~60 min) A->B Crucial Step: Prevents Condensation C Dispense into Aliquot Vials (Inert Environment) B->C D Backfill with N₂ or Ar C->D E Tightly Seal Vials D->E F Store at ≤ -20°C, Protected from Light E->F

Caption: A workflow for proper handling and aliquoting.

Protocol 2: Withdrawing a Sample for Experimental Use
  • Selection: Remove a single aliquot vial from the freezer. Do not take out the entire stock.

  • Equilibration: Just as in Protocol 1, allow the sealed vial to warm completely to room temperature before opening.

  • Use: Once equilibrated, open the vial and quickly weigh out the required amount of compound for your experiment.

  • Resealing (If Necessary): If material remains in the aliquot, backfill the vial with inert gas, reseal it tightly, and return it to the freezer. Note that this is less ideal than using a fresh aliquot each time. For the highest purity, an aliquot should be considered single-use.

Summary of Recommended Storage Conditions

Parameter Recommended Condition Rationale
Temperature -20°C or belowMinimizes the rate of all potential chemical degradation pathways.[6][7]
Atmosphere Inert gas (Dry Argon or Nitrogen)Excludes moisture and oxygen, preventing acid-catalyzed hydrolysis and oxidation.[6]
Light Exposure Stored in the dark (Amber/Opaque Vials)Prevents potential photolytic degradation of the brominated ring.[3][6]
Container Tightly sealed, inert glass vial with PTFE-lined capProvides a robust barrier against atmospheric contaminants.
Form Solid powderSignificantly more stable than solutions. Long-term storage in solution is not advised.[8]

References

  • Effects of nucleotide bromination on the stabilities of Z-RNA and Z-DNA: a molecular mechanics/thermodynamic perturb
  • Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
  • A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Chemistry Stack Exchange.
  • Tetrahydropyranyl Ethers. Organic Chemistry Portal.
  • Fluorinated Nucleosides: Synthesis and Biological Implication.
  • Year 2024 In-Use stability testing FAQ.
  • Stability and Storage. Tocris Bioscience.
  • Substituent effects on degradation rates and p
  • Degradation Pathways.
  • Nucleobase-Functionalized 7-Deazaisoguanine and 7-Deazapurin-2,6-diamine Nucleosides: Halogenation, Cross-Coupling, and Cycloaddition. The Journal of Organic Chemistry.
  • Purity and stability of modified nucleosides in the context of accurate quantific
  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
  • Base-pairing energies of proton-bound heterodimers of cytosine and modified cytosines: implications for the stability of DNA i-motif conform
  • Degradation of Cytosine Radical Cations in 2'-Deoxycytidine and in i-Motif DNA: Hydrogen-Bonding Guided P
  • In-Depth Technical Guide: Long-Term Storage and Handling of CI 972 Anhydrous Powder. Benchchem.
  • Stability of cytostatic drugs in storage condition.
  • Synthesis and Biological Effects of 2'-Fluoro-5-Ethyl-1-1-D-Arabinofuranosyluracil. American Society for Microbiology.
  • Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms.
  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination.
  • eMolecules​ 5-BROMO-1-(TETRAHYDRO-2H-PYRAN-2-YL)BENZIMIDAZOLE COMPOUND. Fisher Scientific.
  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Deriv
  • 5-bromo-1-(2,3-dideoxy-2-fluoro-.beta.-l-threo-pentofuranosyl)cytosine. PubChem.
  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. Sapphire Bioscience.
  • 1416713-71-7|5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine. BLD Pharm.
  • GSRS.
  • (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. MDPI.

Sources

Troubleshooting

Optimizing THP deprotection reaction conditions for 5-bromocytosine derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with halogenated nucleosides, specifically focusing on the optimization of tetrahydropyranyl (THP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with halogenated nucleosides, specifically focusing on the optimization of tetrahydropyranyl (THP) deprotection for 5-bromocytosine derivatives.

Balancing the acidic conditions required to cleave a THP acetal with the inherent acid-sensitivity of a halogenated pyrimidine nucleoside requires precise mechanistic control. Below, you will find diagnostic workflows, causality-driven troubleshooting FAQs, quantitative data, and self-validating experimental protocols.

Part 1: Diagnostic Workflow for Deprotection

Before selecting a protocol, it is critical to evaluate the steric environment of the THP ether and the lability of the N-glycosidic bond.

Workflow Start Analyze 5-Bromocytosine Derivative CheckSteric Is the THP group on a sterically hindered OH? Start->CheckSteric CheckAcid Is the N-glycosidic bond highly labile? CheckSteric->CheckAcid No UseBiOTf Protocol B: Bi(OTf)3 (Fast, Lewis Acid) CheckSteric->UseBiOTf Yes UsePPTS Protocol A: PPTS in MeOH (Mild, Slow) CheckAcid->UsePPTS Yes UseTsOH Use p-TsOH in MeOH (Monitor closely) CheckAcid->UseTsOH No

Workflow for selecting THP deprotection conditions for 5-bromocytosine derivatives.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I observing significant depyrimidination (aglycone release) when using TFA or HCl for THP deprotection? A1: Strong Brønsted acids like Trifluoroacetic acid (TFA) or HCl readily protonate the N3 position of the 5-bromocytosine ring. This protonation builds a positive charge on the pyrimidine, which draws electron density away from the anomeric carbon. This weakens the N-glycosidic bond, facilitating an SN​1 -like cleavage that releases the 5-bromocytosine base and leaves behind an unstable oxocarbenium ion on the sugar ring. Solution: Shift to mildly acidic buffering systems like [1]. PPTS has a higher pKa (~5.2) and provides sufficient proton activity to activate the THP acetal without protonating the nucleobase.

Q2: I switched to PPTS in methanol, but the reaction is stalling at 50% conversion after 24 hours. How can I drive it to completion without risking the 5-bromo group? A2: The THP ether creates a new stereocenter upon protection, resulting in diastereomers with different steric profiles. If the THP group is on a hindered secondary hydroxyl (e.g., the 3'-OH of a nucleoside), the bulky pyran ring restricts solvent access, slowing down the formation of the intermediate oxonium ion according to the [2]. Solution: Switch to a mild Lewis acid catalyst like Bismuth(III) triflate ( Bi(OTf)3​ ). Bi(OTf)3​ is highly oxophilic but operates under nearly neutral conditions, accelerating acetal cleavage without generating the free protons that threaten the glycosidic bond[3].

Q3: Does the 5-bromo modification alter the reactivity of the cytosine ring during acidic deprotection compared to unmodified cytosine? A3: Yes. The electron-withdrawing nature of the bromine atom at the C5 position decreases the overall pKa of the cytosine base (making it less basic than standard cytosine). While this slightly stabilizes the glycosidic bond against acid-catalyzed cleavage compared to purines, the 5-bromo group can be susceptible to nucleophilic attack or debromination if heated for prolonged periods in the presence of strong nucleophiles. Maintaining strictly non-nucleophilic, mild acidic conditions is critical.

Part 3: Mechanistic Insight

Understanding the causality of the reaction ensures better troubleshooting. The deprotection of THP is an acid-catalyzed solvolysis. The critical rate-limiting step is the formation of the oxonium ion, which is highly dependent on the steric bulk surrounding the ether oxygen.

Mechanism A THP-Ether Substrate B Protonation of Acetal Oxygen A->B H+ C Oxonium Ion Formation B->C -ROH (partial) D Nucleophilic Attack (by MeOH/H2O) C->D E Free Alcohol + Deprotected Pyran D->E -H+

Acid-catalyzed THP deprotection mechanism showing oxonium ion formation.

Part 4: Quantitative Data Comparison

The table below summarizes the kinetic and thermodynamic trade-offs of various acid catalysts when applied to halogenated pyrimidine nucleosides.

CatalystpKa / TypeTypical SolventReaction TimeGlycosidic Bond Cleavage RiskTypical Yield
TFA 0.2 (Strong Brønsted)DCM / H2​O < 1 hHigh 40-50% (Degradation)
p-TsOH -2.8 (Strong Brønsted)MeOH2-4 hModerate to High60-75%
PPTS 5.2 (Mild Brønsted)EtOH or MeOH12-24 hLow 85-95%
Bi(OTf)3​ Lewis AcidMeCN / H2​O 1-3 hVery Low >90%

Part 5: Self-Validating Experimental Protocols

Protocol A: Mild Brønsted Acid Deprotection (PPTS)

Best for: Unhindered primary hydroxyls (e.g., 5'-OH) where preserving the glycosidic bond is the absolute priority.

  • Preparation: Dissolve the 5-bromo-O-THP-cytidine derivative (1.0 eq) in anhydrous Methanol (0.1 M concentration). Causality: Anhydrous MeOH acts as both the solvent and the nucleophile to trap the oxonium ion, driving the equilibrium toward deprotection without introducing water that could cause side-hydrolysis[2].

  • Catalysis: Add Pyridinium p-Toluenesulfonate (PPTS) (0.2 eq). Causality: PPTS provides a mild proton source that selectively activates the THP acetal without protonating the cytosine N3[1].

  • Reaction & Monitoring: Stir the mixture at 40 °C. Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The THP-protected starting material will appear as two closely eluting spots (diastereomers) with a higher Rf​ . The product will converge into a single spot with a lower Rf​ (more polar due to the free hydroxyl). UV activity (254 nm) confirms the 5-bromocytosine nucleobase remains intact.

  • Quench & Isolate: Once complete, quench the reaction with saturated aqueous NaHCO3​ (0.5 volumes) and extract with Ethyl Acetate ( 3×1 vol). Causality: Neutralizing the acid prior to concentration prevents late-stage degradation of the substrate as the acid concentrates.

Protocol B: Lewis Acid Accelerated Deprotection ( Bi(OTf)3​ )

Best for: Sterically hindered secondary hydroxyls (e.g., 3'-OH) or substrates stalling under Protocol A.

  • Preparation: Dissolve the substrate (1.0 eq) in a 9:1 mixture of Acetonitrile and Water (0.1 M).

  • Catalysis: Add Bismuth(III) triflate ( Bi(OTf)3​ ) (0.05 eq / 5 mol%). Causality: The highly oxophilic Bi3+ coordinates directly to the pyran oxygen, polarizing the C-O bond and forcing oxonium formation rapidly at room temperature without altering the pH of the bulk solution[3].

  • Reaction & Monitoring: Stir at room temperature for 1–3 hours. Validation Checkpoint: Conduct LC-MS analysis. You should observe the disappearance of the [M+H]+ mass corresponding to the THP-adduct, and the appearance of the [M+H−84]+ mass (loss of the dihydropyran mass). The isotopic pattern of the product must clearly show the 1:1 ratio of M and M+2 peaks, validating that the 5-bromo isotope signature ( 79Br and 81Br ) is preserved.

  • Quench & Isolate: Filter the reaction mixture through a short pad of Celite to remove bismuth salts, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Protecting group Wikipedia URL: [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism Total Synthesis URL: [Link]

  • Pyridinium p-Toluenesulfonate (PPTS) Common Organic Chemistry URL:[Link]

  • Tetrahydropyranyl Ethers Organic Chemistry Portal URL:[Link]

Sources

Optimization

Resolving poor solubility of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in polar aprotic solvents

Welcome to the technical support center for 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this compound in polar aprotic solvents. Our goal is to provide you with practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments.

Understanding the Solubility Challenge

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a modified nucleoside with unique chemical properties that can present solubility challenges. The introduction of a bromine atom at the 5-position and a tetrahydropyran (THP) protecting group at the N1 position significantly alters the molecule's polarity, hydrogen bonding capacity, and crystal lattice energy compared to its parent compound, cytosine.[1][2][3] While the THP group can confer good solubility in some organic solvents, its bulky, non-polar nature can hinder dissolution in others.[4][5]

This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Resolving Common Dissolution Issues

This section addresses specific problems you may encounter during the preparation of solutions with 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Q1: I've added the calculated amount of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine to my polar aprotic solvent (e.g., DMSO, DMF) at room temperature, but it's not dissolving completely. What should I do?

This is a common observation. Here is a step-by-step protocol to facilitate dissolution:

Protocol 1: Stepwise Dissolution Enhancement

  • Initial Mixing: After adding the compound to the solvent, ensure vigorous mixing by vortexing the vial for at least 60 seconds.[6] Visual inspection for suspended particles is crucial.

  • Sonication: If particles remain, place the vial in a bath sonicator for 5-10 minutes.[6] The high-frequency sound waves can help break up solid aggregates and increase the surface area for solvation.

  • Gentle Warming: If sonication is insufficient, warm the solution in a water bath at 37-40°C for 10-15 minutes.[7] Caution: Do not exceed 50°C, as prolonged exposure to higher temperatures may risk thermal degradation of the compound.

  • Combined Approach: For particularly stubborn samples, alternate between gentle warming and sonication. This combination is often more effective than either method alone.

  • Patience is Key: Allow the solution to rest at room temperature for 30-60 minutes after the dissolution enhancement steps. Some compounds require time to fully solvate.

Q2: My compound dissolved initially with heating, but a precipitate formed after the solution cooled to room temperature or was stored overnight. What is happening and how can I resolve this?

This phenomenon is indicative of forming a supersaturated, metastable solution. The higher temperature increased the solubility limit, but as the solution cooled, the solubility decreased, causing the excess compound to precipitate out.

Solution:

  • Re-dissolve: Gently warm the solution as described in Protocol 1 to re-dissolve the precipitate.

  • Consider a Lower Concentration: The precipitation indicates that you are at or above the saturation point of the compound in that specific solvent at room temperature. If your experimental design allows, prepare a new stock solution at a slightly lower concentration.

  • Solvent System Optimization: If a high concentration is necessary, consider using a co-solvent system. For example, a small percentage of N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) in DMSO can sometimes enhance solubility. Always perform a small-scale test to ensure compatibility with your downstream application.

Frequently Asked Questions (FAQs)

Q1: Why is 5-Bromo-1-(tetrahydropyran-2-yl)cytosine poorly soluble in some polar aprotic solvents?

The solubility of a compound is a complex interplay of its intrinsic properties and those of the solvent.[8][9] For 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, several factors contribute to its challenging solubility profile:

  • Crystal Lattice Energy: The planar structure of the brominated cytosine ring can lead to strong π-π stacking interactions in the solid state, resulting in a high crystal lattice energy that must be overcome by the solvent.

  • Competing Intermolecular Forces: The molecule possesses both polar (the cytosine ring) and non-polar (the THP group) regions.[2][4] This amphipathic nature can lead to complex solvation requirements.

  • Hydrogen Bonding: The THP group blocks one of the key hydrogen bond donor sites on the cytosine ring, altering its interaction with polar aprotic solvents.[2][4][5]

Q2: Which polar aprotic solvent is the best choice for this compound?

There is no single "best" solvent, as the optimal choice depends on the required concentration and the specific experimental conditions. However, a general approach is to start with Dimethyl Sulfoxide (DMSO).[10][11] If solubility issues persist, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be considered, as they have different solvating properties.[12]

Table 1: Properties of Common Polar Aprotic Solvents

SolventAbbreviationBoiling Point (°C)Polarity IndexKey Characteristics
Dimethyl SulfoxideDMSO1897.2Excellent dissolving power for a wide range of compounds; can be hygroscopic.[6][12]
DimethylformamideDMF1536.4Good solvent for many organic compounds; lower boiling point than DMSO.[12]
N-Methyl-2-pyrrolidoneNMP2026.7Strong solubilizing agent; higher boiling point and viscosity.
DimethylacetamideDMAc1656.5Similar to DMF but with a higher boiling point.
Q3: What are the best practices for preparing and storing stock solutions of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine?

To ensure the integrity and longevity of your compound and its solutions, follow these best practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to minimize the introduction of contaminants that could affect solubility or stability.

  • Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment.

  • Aliquot for Storage: If you need to store a stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[13]

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[13] For light-sensitive compounds, use amber vials or wrap clear vials in foil.

Visualizing Experimental Workflows

To further assist in your experimental planning, the following diagrams illustrate key decision-making processes.

G start Start: Compound Dissolution Required vortex Vortex vigorously for 60s start->vortex check1 Is the compound fully dissolved? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No success Success: Solution Ready for Use check1->success Yes check2 Is the compound fully dissolved? sonicate->check2 warm Gently warm to 37-40°C for 10-15 min check2->warm No check2->success Yes check3 Is the compound fully dissolved? warm->check3 check3->success Yes troubleshoot Proceed to Advanced Troubleshooting (e.g., co-solvent) check3->troubleshoot No

Caption: Troubleshooting workflow for dissolving 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

G start Start: Select a Solvent System try_dmso Attempt dissolution in DMSO start->try_dmso check_solubility Is solubility adequate at the desired concentration? try_dmso->check_solubility use_dmso Use DMSO as the solvent check_solubility->use_dmso Yes try_dmf Attempt dissolution in DMF check_solubility->try_dmf No check_dmf Is solubility adequate? try_dmf->check_dmf use_dmf Use DMF as the solvent check_dmf->use_dmf Yes try_nmp Attempt dissolution in NMP check_dmf->try_nmp No check_nmp Is solubility adequate? try_nmp->check_nmp use_nmp Use NMP as the solvent check_nmp->use_nmp Yes cosolvent Consider a co-solvent system (e.g., DMSO/NMP) check_nmp->cosolvent No

Caption: Decision tree for selecting a suitable polar aprotic solvent.

References

  • Tetrahydropyran - Wikipedia. Wikipedia. Available at: [Link]

  • Tetrahydropyranyl Ethers - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017, March 8). ChemistryOpen. Available at: [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed. (2017, March 8). PubMed. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. (2024, October 30). Quora. Available at: [Link]

  • Novel way to remove DMSO and DMF - Evaporator - BioChromato. (2019, February 21). BioChromato. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • DMSO - Definition and Relevance | Nanopedia - NanoTemper. NanoTemper. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. (2013, January 3). ResearchGate. Available at: [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. Available at: [Link]

  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. (2026, January 27). Chemistry LibreTexts. Available at: [Link]

  • HETEROCYCLIC COMPOUNDS - Uttarakhand Open University. Uttarakhand Open University. Available at: [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. Available at: [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. International Journal of Novel Research and Development. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Ascendia Pharma. Available at: [Link]

  • Heterocycles in Medicinal Chemistry - PMC - NIH. (2018, February 28). National Institutes of Health. Available at: [Link]

  • Troubleshooting Guide - Phenomenex. Phenomenex. Available at: [Link]

  • Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC. (2025, September 3). National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Best purification methods for 5-Bromo-1-(tetrahydropyran-2-yl)cytosine using flash chromatography

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. The successful...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. The successful application of this crucial intermediate in subsequent synthetic steps is critically dependent on its purity. Flash chromatography is the predominant method for this purification, yet it presents unique challenges due to the compound's polarity and the acid-labile nature of the tetrahydropyranyl (THP) protecting group.

This document provides field-proven, in-depth protocols, frequently asked questions (FAQs), and a comprehensive troubleshooting guide designed to navigate the complexities of this specific purification process.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis for developing a robust purification strategy.

Q1: What are the critical chemical properties of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine that influence its purification by flash chromatography?

A1: Two primary properties are key:

  • Polarity: The cytosine moiety is highly polar due to its amine and amide functional groups. The THP group introduces significant non-polar character, but the overall molecule remains moderately to highly polar. This dictates the use of polar mobile phases for elution.

  • Acid Lability: The THP group is an acetal, which is notoriously unstable under acidic conditions.[1][2] Standard silica gel is inherently acidic and can catalyze the cleavage of the THP group, reverting the compound to the highly polar starting material, 5-Bromocytosine. This potential for on-column degradation is a primary challenge.[3][4]

Q2: What are the common impurities I should expect to see?

A2: A typical crude reaction mixture may contain:

  • 5-Bromocytosine (Starting Material): Extremely polar; will have a very low Rf value.

  • Dihydropyran (DHP) Reagent/Polymers: Very non-polar; will elute at the solvent front.

  • Catalyst: Typically an acid catalyst (e.g., p-TsOH), which must be neutralized during workup but can persist.

  • On-Column Degradation Product: This will be 5-Bromocytosine, formed if the THP group is cleaved on the silica.

Q3: Which stationary phase is best for this purification?

A3: Silica gel (230-400 mesh) is the most common and effective stationary phase.[5] However, due to the compound's acid sensitivity, using deactivated or neutralized silica gel is highly recommended. You can purchase commercially prepared neutral silica or deactivate it in-house by flushing the packed column with an eluent containing 0.5-1% triethylamine (TEA) or pyridine before loading the sample.[6][7]

Q4: How do I select a starting solvent system for method development?

A4: The goal is to find a solvent system that provides a target compound Rf value between 0.15 and 0.35 on a TLC plate, as this range offers the best balance of resolution and elution time in flash chromatography.[5][8] Given the compound's polarity, a standard Ethyl Acetate/Hexane system is a good starting point, but you will likely need a more polar co-solvent.

A logical approach is to start with a moderately polar system and adjust accordingly:

  • Good Starting Point: Dichloromethane (DCM) with a small percentage of Methanol (MeOH), e.g., 98:2 DCM/MeOH.

  • If Rf is too low (compound not moving): Gradually increase the percentage of Methanol.

  • If Rf is too high (compound moves too fast): Decrease the percentage of Methanol or switch to a less polar system like Ethyl Acetate/Hexane.

Q5: Why is my compound streaking on the TLC plate?

A5: Streaking is common for amine-containing compounds like cytosine derivatives. It is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[5][9] This neutralizes the acidic sites and leads to sharper spots and better peak shape during column chromatography.

Part 2: A Validated Experimental Protocol for Purification

This protocol provides a self-validating, step-by-step methodology for the successful purification of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Step 1: TLC Method Development
  • Prepare TLC Chambers: Ready three chambers with the solvent systems listed in the table below.

  • Spot the Plate: On a single TLC plate, spot your crude reaction mixture, the 5-Bromocytosine starting material (if available), and a co-spot of both.

  • Develop and Visualize: Develop the plate in one of the solvent systems. Visualize under a UV lamp (254 nm). The desired product should appear as a new, less polar spot compared to the 5-Bromocytosine starting material.

  • Optimize: Adjust the solvent ratios until the Rf of your target compound is approximately 0.25. The addition of 0.5% TEA to the mobile phase is strongly recommended to improve spot shape.

Solvent System (v/v) Anticipated Outcome Action
90:10 Ethyl Acetate/HexaneProduct likely has a very low Rf.Increase polarity.
95:5 Dichloromethane/MethanolRecommended Starting System. Likely to give an effective Rf.Optimize by adjusting the MeOH percentage.
90:10:0.5 DCM/MeOH/TEAIdeal for reducing peak tailing and improving resolution.Use this system for the column if streaking is observed.
Step 2: Sample Loading (Dry Loading Recommended)

Dry loading is the superior method for this compound as it prevents band broadening that can occur when dissolving the sample in a strong solvent.[8]

  • Dissolution: Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., Dichloromethane or Acetone).

  • Adsorption: Add silica gel (approx. 2-3 times the weight of your crude sample) to the solution.

  • Evaporation: Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

Step 3: Column Packing and Equilibration
  • Slurry Packing: Prepare a slurry of silica gel (typically 50-100 times the weight of your crude sample) in your initial, less polar eluent (e.g., 100% DCM).[10]

  • Packing: Pour the slurry into your column and use air pressure to pack it evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top.

  • Equilibration & Neutralization: Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase. Crucially, if you are not using commercially deactivated silica, flush the column with 2-3 column volumes of your mobile phase containing 0.5-1% TEA. Then, re-equilibrate with the starting mobile phase without TEA.[6]

Step 4: Elution and Fraction Collection
  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the starting mobile phase (e.g., 98:2 DCM/MeOH). A gradient elution is typically most effective. Gradually increase the percentage of methanol (e.g., from 2% to 8%) over several column volumes. A slow, gradual gradient provides the best resolution.

  • Fraction Collection: Collect fractions and monitor the elution process by TLC.

Step 5: Analysis and Product Isolation
  • TLC Analysis: Spot every few fractions on a TLC plate to identify which ones contain your pure product.

  • Pooling: Combine the pure fractions.

  • Concentration: Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Part 3: Troubleshooting Guide

This guide addresses common issues encountered during the purification process in a direct question-and-answer format.

Q: My compound is not eluting from the column, or the Rf is zero on the TLC plate even with 100% Ethyl Acetate. What is happening?

A: This indicates your mobile phase is not polar enough. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a polar molecule.

  • Solution: Switch to a more polar solvent system. A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an excellent choice.[9] Start with 2% MeOH in DCM and gradually increase the concentration of MeOH to 5%, 10%, or even higher if necessary.

Q: I see a new, very polar spot appear on my TLC plate after letting it sit for 10 minutes, and my final yield is low. What's the cause?

A: This is a classic sign of on-column decomposition. The acidic silica gel is cleaving the THP protecting group, converting your product back into the highly polar 5-Bromocytosine.[3][4]

  • Solution 1 (Best Practice): Deactivate the silica gel. Before loading your sample, flush the column with your eluent containing 0.5-1% triethylamine (TEA).[6] This neutralizes the acidic sites.

  • Solution 2: Work quickly. Do not let the sample sit on the silica for extended periods before or during the chromatography.

  • Solution 3: Consider using a less acidic stationary phase like neutral alumina, though silica generally provides better resolution for this class of compounds.

dot

Caption: Troubleshooting workflow for common purification issues.

Q: The separation between my product and an unknown impurity is very poor. How can I improve the resolution?

A: Poor resolution means the solvent system is not effectively differentiating between your compound and the impurity.

  • Solution 1: Optimize the gradient. A slower, more shallow gradient will often improve separation between closely eluting compounds.

  • Solution 2: Change solvent selectivity. If a DCM/Methanol system is not working, try a different system like Ethyl Acetate/Hexane (with a basic modifier) or Chloroform/Methanol. Sometimes changing the solvent components, even if they have similar overall polarity, can dramatically alter the separation.[11]

  • Solution 3: Ensure proper loading. Overloading the column is a common cause of poor separation. Use a silica-to-sample ratio of at least 50:1 by weight.

Q: My purified product exists as a mixture of diastereomers due to the chiral center on the THP group. Can I separate these using flash chromatography?

A: Separating these diastereomers by standard silica gel flash chromatography is extremely challenging and often not feasible. The polarity difference between them is typically too small for this technique. Analytical chiral HPLC or SFC would be required for baseline separation. For most synthetic purposes, this mixture of diastereomers is used directly in the next step.

Part 4: Visualizing the Purification Strategy

The logical relationship between the properties of the compounds and the purification process can be visualized as follows.

dot

Elution_Order Expected Elution Order vs. Polarity DHP Dihydropyran (DHP) & Polymers Polarity: Very Low Product 5-Bromo-1-(THP)cytosine (Target Compound) Polarity: Moderate SM 5-Bromocytosine (Starting Material / Degradation) Polarity: Very High Product->SM

Caption: Relationship between compound polarity and elution order.

References

Sources

Optimization

Overcoming steric hindrance in 5-Bromo-1-(tetrahydropyran-2-yl)cytosine coupling reactions

Technical Support Center: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Coupling Reactions Welcome to the dedicated support resource for researchers utilizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in cross-coupling reactio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Coupling Reactions

Welcome to the dedicated support resource for researchers utilizing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established organometallic principles and extensive field experience. Our goal is to empower you to overcome the unique challenges presented by this sterically demanding substrate and achieve optimal reaction outcomes.

The core challenge with 5-Bromo-1-(tetrahydropyran-2-yl)cytosine lies in the significant steric bulk presented by the tetrahydropyran (THP) protecting group. This group, while effective for protecting the N1 position of cytosine, can significantly hinder the approach of catalytic species to the C5-bromo position, which is essential for reactions like Suzuki, Stille, or Sonogashira couplings. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a series of diagnostic questions and step-by-step remedial actions.

Issue 1: Low to No Product Formation (Low Conversion)

You've set up your Suzuki-Miyaura coupling reaction with 5-Bromo-1-(tetrahydropyran-2-yl)cytosine and a boronic acid partner, but TLC or LC-MS analysis shows primarily unreacted starting material.

Initial Diagnostic Questions:

  • Catalyst and Ligand Choice: Are you using a catalyst system known to be effective for sterically hindered substrates?

  • Base and Solvent System: Is your base strong enough to facilitate transmetalation but not so strong as to cause degradation? Is your solvent system appropriate for both the catalyst and the substrates?

  • Reaction Temperature: Is the reaction temperature high enough to overcome the activation energy barrier imposed by steric hindrance?

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Conversion Start Low Conversion Observed Catalyst Evaluate Catalyst/Ligand System Start->Catalyst Base Assess Base & Solvent Catalyst->Base If using standard Pd(PPh3)4 Temp Increase Reaction Temperature Base->Temp If base/solvent are standard Result Improved Conversion? Temp->Result After modification Success Reaction Optimized Result->Success Yes Failure Consult Further/Re-evaluate Substrate Result->Failure No

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Remedial Actions:

  • Re-evaluate Your Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail with sterically encumbered substrates. The large triphenylphosphine ligands, combined with the bulky THP group, create a prohibitive steric environment around the palladium center.

    • Action: Switch to a catalyst system featuring bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is more sterically accessible and highly reactive in the oxidative addition step.

Ligand TypeRecommended LigandsRationale for Use with Hindered Substrates
Buchwald-type Ligands SPhos, XPhos, RuPhosBulky biaryl phosphine ligands that stabilize the active catalyst and facilitate oxidative addition.
Carbene Ligands IPr, SImesN-heterocyclic carbenes (NHCs) are strong sigma-donors that form highly stable and active palladium complexes.
  • Optimize the Base and Solvent: The choice of base is critical. It must be sufficiently strong to promote the boronate complex formation required for transmetalation without causing side reactions.

    • Action: If using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. These bases have been shown to be more effective in challenging cross-coupling reactions. For the solvent, a polar aprotic solvent system like 1,4-dioxane/water or DME/water is often a good starting point. Ensure your reagents are fully dissolved at the reaction temperature.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the steric barrier to oxidative addition.

    • Action: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for any signs of substrate or product degradation by TLC or LC-MS. Microwave-assisted heating can often be beneficial, as it allows for rapid and uniform heating to higher temperatures, potentially reducing reaction times and improving yields.

Issue 2: Significant Debromination of Starting Material

You observe a significant amount of the debrominated side product, 1-(tetrahydropyran-2-yl)cytosine, in your reaction mixture.

Causality: Debromination is a common side reaction in palladium-catalyzed cross-couplings. It can occur through two primary pathways:

  • Proto-debromination: Reaction with trace amounts of water or other proton sources.

  • Reductive debromination: Reaction with a hydride source, which can be generated from the solvent or other reagents under the reaction conditions.

Troubleshooting Workflow:

G cluster_1 Troubleshooting: Debromination Start Debromination Observed Reagents Check Reagent Purity & Dryness Start->Reagents Atmosphere Ensure Inert Atmosphere Reagents->Atmosphere If reagents are pure/dry Ligand Modify Ligand-to-Metal Ratio Atmosphere->Ligand If atmosphere is inert Result Debromination Reduced? Ligand->Result After modification Success Side Reaction Minimized Result->Success Yes Failure Consider Alternative Coupling Result->Failure No

Caption: Troubleshooting workflow for debromination side reaction.

Detailed Remedial Actions:

  • Ensure Rigorously Anhydrous and Degassed Conditions: Water is a primary culprit in proto-debromination.

    • Action: Dry your solvents using an appropriate method (e.g., distillation from a drying agent or passing through a solvent purification system). Dry your solid reagents in a vacuum oven. Before starting the reaction, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Modify the Ligand-to-Palladium Ratio: The ligand-to-metal ratio can influence the stability and reactivity of the catalytic species.

    • Action: For monodentate phosphine ligands, a ligand-to-palladium ratio of 2:1 to 4:1 is often optimal. An insufficient amount of ligand can lead to the formation of palladium black and promote side reactions. Conversely, an excessive amount of ligand can sometimes inhibit the reaction.

  • Consider a Different Palladium Precursor: The choice of palladium source can matter.

    • Action: If you are using Pd(OAc)₂, which requires in-situ reduction to Pd(0), consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that is readily activated, such as those from the Buchwald or Fu laboratories. This can sometimes lead to a cleaner reaction profile.

Frequently Asked Questions (FAQs)

Q1: Why is the THP protecting group used on the N1 position of cytosine, and can I use a different one?

A1: The THP group is an acetal that is stable to the basic conditions often employed in cross-coupling reactions, but it can be readily removed under acidic conditions. This orthogonality makes it a popular choice. However, its bulkiness is a known drawback. If steric hindrance proves insurmountable, you might consider a smaller protecting group. However, you must evaluate its stability under your planned coupling conditions. For example, a Boc group might not be stable to some basic conditions, while a PMB group requires oxidative cleavage. The choice is always a trade-off between stability, steric bulk, and ease of deprotection.

Q2: I am planning a Sonogashira coupling. What are the key considerations for this reaction with 5-Bromo-1-(tetrahydropyran-2-yl)cytosine?

A2: For a Sonogashira coupling, in addition to the palladium catalyst, you will also use a copper(I) co-catalyst, typically CuI.

  • Key Considerations:

    • Inert Atmosphere: The Sonogashira coupling is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Rigorous degassing and maintaining a positive pressure of an inert gas are critical.

    • Base: A liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent.

    • Catalyst System: A combination of a palladium source like PdCl₂(PPh₃)₂ and CuI is standard. Given the steric hindrance of your substrate, using a more active palladium/ligand system, similar to those recommended for Suzuki couplings (e.g., with SPhos), may be beneficial.

Q3: Can I use Stille coupling with this substrate? What are the advantages and disadvantages?

A3: Yes, Stille coupling, which uses an organotin reagent, is a viable option.

  • Advantages: Stille reactions are often tolerant of a wide range of functional groups and are less sensitive to the presence of water compared to Suzuki couplings.

  • Disadvantages: The primary disadvantage is the toxicity of the organotin reagents and byproducts, which can also be difficult to remove during purification. If you choose this route, be prepared for meticulous purification, often involving treatment with fluoride ion sources or specialized chromatography. The reaction mechanism still involves oxidative addition, so the choice of a sterically accessible catalyst remains a key parameter for success.

Experimental Protocol Example: Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid partner.

Materials:

  • 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.045 equiv, 4.5 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous, degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Guram, A. S., & Rennels, R. A. (1998). Palladium-Catalyzed Arylation of Primary and Secondary Amines. Angewandte Chemie International Edition, 37(10), 1348-1350. [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]

Reference Data & Comparative Studies

Validation

Comparing THP vs. BOC Protecting Groups for 5-Bromocytosine Derivatives: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal deprotection strategies, and self-validating experimental workflows. 5-Bromocytosine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, orthogonal deprotection strategies, and self-validating experimental workflows.

5-Bromocytosine is a critical intermediate in the synthesis of epigenetic markers, peptide nucleic acid (PNA) monomers, and intrinsically fluorescent nucleoside analogs[]. However, the exocyclic N4-amine of cytosine is highly nucleophilic. During downstream transition-metal cross-coupling reactions (such as Sonogashira couplings or Ni-mediated cyclizations), an unprotected N4-amine can lead to unwanted N-alkylation or N3-intramolecular cyclization[2].

Selecting the correct N4-protecting group—typically BOC (tert-Butyloxycarbonyl) or THP (Tetrahydropyranyl) —is not merely a matter of synthetic preference; it dictates the conformational bias of the intermediate, the complexity of NMR characterization, and the orthogonality of the deprotection cascade.

Mechanistic Causality: Why the Protecting Group Matters

As application scientists, we must look beyond yield and evaluate how a protecting group alters the fundamental reactivity of the nucleobase.

The BOC Advantage: Steric Bulk and Conformational Control

BOC protection converts the N4-amine into a carbamate. The extreme steric bulk of the tert-butyl group forces the 5-bromocytosine derivative into an anti conformation. This steric shielding effectively masks the adjacent N3 ring nitrogen, preventing it from participating in unwanted intramolecular cyclizations during transition-metal catalysis[2]. Furthermore, because BOC does not introduce a chiral center, the resulting NMR spectra remain clean and easily interpretable (characterized by a sharp 9H singlet at ~1.5 ppm).

The THP Trade-off: Mild Deprotection vs. Chiral Complexity

THP forms an aminal/acetal-like linkage. Its primary advantage lies in its extreme lability to mild aqueous acids (e.g., acetic acid), making it the protecting group of choice when the target molecule contains highly acid-labile glycosidic bonds that would not survive BOC deprotection[3].

However, the causality of THP protection introduces a significant analytical hurdle: the addition of DHP (3,4-Dihydro-2H-pyran) creates a new chiral center at the anomeric carbon. This results in a diastereomeric mixture of the protected 5-bromocytosine, causing peak splitting and broadening in 1 H and 13 C NMR spectra, which severely complicates structural verification[4].

G1 cluster_boc BOC Protection cluster_thp THP Protection A 5-Bromocytosine B1 Boc2O, DMAP Solvent: Dioxane A->B1 Pathway A T1 DHP, p-TsOH Solvent: DMF/DCM A->T1 Pathway B B2 N4-Boc Derivative (No Chiral Center) B1->B2 T2 N4-THP Derivative (Diastereomeric) T1->T2

Fig 1. Divergent protection pathways for 5-bromocytosine using BOC and THP groups.

Quantitative Data Comparison

The following table synthesizes the experimental performance metrics of both protecting groups to aid in workflow selection.

ParameterN4-BOC ProtectionN4-THP Protection
Linkage Chemistry CarbamateAminal / Acetal
Typical Isolated Yield 80 – 90%70 – 85%
Steric Shielding (N3) High (Forces anti conformation)Moderate
NMR Complexity Simple (Singlet at ~1.5 ppm)Complex (Diastereomeric mixture)
Base Stability Highly StableHighly Stable
Deprotection Condition Strong Acid (TFA, HCl)Mild Acid (AcOH, p -TsOH)
Deprotection Byproducts Isobutylene (gas), CO 2​ (gas)Tetrahydropyranol (liquid)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific observational checkpoints to confirm reaction progress without relying solely on downstream LC-MS.

Protocol A: N4-BOC Protection of 5-Bromocytosine

Goal: Achieve complete carbamate formation while preventing over-protection (di-BOC).

  • Initiation: Suspend 5-bromocytosine (1.0 eq) in anhydrous dioxane. Add DMAP (0.1 eq) as an acyl transfer catalyst.

  • Reagent Addition: Slowly add Di-tert-butyl dicarbonate (Boc 2​ O, 1.2 eq). Causality note: Keeping Boc 2​ O near stoichiometric levels prevents di-BOC formation at the N4 position.

  • Self-Validation (TLC): Heat to 60°C. Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material will disappear, replaced by a distinct, UV-active, less polar spot[2].

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous NaHCO 3​ . This neutralizes the DMAP and hydrolyzes unreacted Boc 2​ O. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: N4-THP Protection

Goal: Form the aminal linkage under anhydrous acidic conditions.

  • Initiation: Dissolve the 5-bromocytosine derivative (1.0 eq) in anhydrous DMF/DCM (1:1). Add p -Toluenesulfonic acid ( p -TsOH, 0.1 eq)[5].

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 3.0 eq) dropwise at 0°C.

  • Self-Validation (TLC & NMR): Stir at room temperature for 4 hours. On TLC, the product will often appear as a "figure-eight" or a slightly broadened spot due to the formation of diastereomers. This is an expected validation checkpoint, not an impurity[4].

  • Quenching: Critical Step: Quench with Triethylamine (Et 3​ N, 0.2 eq) before solvent removal. Failing to neutralize the p -TsOH will cause the THP group to immediately deprotect during concentration.

Orthogonal Deprotection Workflows

The true utility of choosing between BOC and THP lies in their deprotection mechanisms. BOC relies on aggressive acidolysis, whereas THP relies on mild hydrolysis.

G2 B N4-Boc-5-Bromocytosine Acid1 TFA / HCl (Strong Acid) B->Acid1 T N4-THP-5-Bromocytosine Acid2 AcOH / p-TsOH (Mild Acid) T->Acid2 Int1 t-Butyl Cation + CO2 Acid1->Int1 Int2 Oxocarbenium Ion Acid2->Int2 Prod Deprotected 5-Bromocytosine Int1->Prod Int2->Prod

Fig 2. Mechanistic causality of deprotection for BOC (acidolysis) vs THP (hydrolysis).

BOC Deprotection (Acidolysis)

Treat the N4-Boc derivative with 50% Trifluoroacetic Acid (TFA) in DCM at room temperature. Self-Validation: The reaction is validated by visible effervescence. The acidolysis of the carbamate generates the tert-butyl cation (which eliminates to isobutylene gas) and CO 2​ gas[3]. Once bubbling ceases (typically 30-45 minutes), the deprotection is quantitatively complete.

THP Deprotection (Hydrolysis)

Treat the N4-THP derivative with 80% aqueous Acetic Acid at 40°C, or catalytic p -TsOH in Methanol. Self-Validation: Because no gas is evolved, progress must be tracked via TLC. The reaction generates tetrahydropyranol as a liquid byproduct. Co-evaporation with toluene is required during workup to azeotropically remove the aqueous acetic acid without degrading the nucleobase[3][5].

References

  • Wikipedia (2023). Protecting group. Wikimedia Foundation. 3

  • The Journal of Organic Chemistry - ACS Publications (2014). Pyrimidine-Fused Heterocyclic Frameworks Based on an N4-Arylcytosine Scaffold: Synthesis, Characterization, and PNA Oligomerization of the Fluorescent Cytosine Analogue 5,6-BenzopC. 2

  • CDN Science Pub (1976). Oligoribonucleotide Synthesis. V. Preparation of 2'-O-Tetrahydropyranyl Derivatives of Guanosine. 5

  • BOC Sciences (2023). Peptide Nucleic Acid Nucleobases.

  • Online Research @ Cardiff - ORCA (2021). Late-stage radiofluorination of cytidine derivatives. Cardiff University. 4

Sources

Comparative

A Comparative Guide: 5-Fluorocytosine vs. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine in Prodrug Discovery

In the landscape of pyrimidine-based drug discovery, the strategic modification of the cytosine scaffold dictates both the pharmacokinetic distribution and the ultimate pharmacodynamic fate of the molecule. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pyrimidine-based drug discovery, the strategic modification of the cytosine scaffold dictates both the pharmacokinetic distribution and the ultimate pharmacodynamic fate of the molecule. This guide provides an objective, data-supported comparison between a clinically established prodrug, 5-fluorocytosine (5-FC) , and a highly specialized lipophilic analog, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (5-Br-THP-C) .

By evaluating their structural causality, metabolic activation pathways, and experimental validation protocols, this guide serves as a comprehensive framework for researchers selecting pyrimidine analogs for antimicrobial, gene-therapy, or radio-oncology applications.

Structural Rationale & Mechanistic Causality

The substitution of atoms on the pyrimidine ring is never arbitrary; it is a calculated manipulation of steric bulk, electronics, and enzymatic affinity.

The Isosteric Approach: 5-Fluorocytosine (5-FC)

5-FC is a classic example of an isosteric prodrug. The fluorine atom at the C5 position has a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å). This allows 5-FC to masquerade as native cytosine, hijacking the active transport mechanism (cytosine permease) to enter target cells.

Once intracellular, 5-FC relies entirely on the enzyme cytosine deaminase (CD) for conversion into the active antimetabolite, 5-fluorouracil (5-FU). Because mammalian cells lack CD, 5-FC is highly selective for fungal pathogens or tumor cells genetically engineered to express the CD gene (Gene-Directed Enzyme Prodrug Therapy, or GDEPT) [1].

The Lipophilic Masking Approach: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Conversely, 5-Br-THP-C employs a dual-modification strategy designed for passive diffusion and radiosensitization:

  • The N1-Tetrahydropyran (THP) Group: Similar to the tetrahydrofuran (THF) ring used in the 5-FU prodrug Tegafur [2], the THP group acts as a lipophilic mask. It strips the molecule of its hydrogen-bonding capability at the N1 position, forcing the drug to bypass active permease transport in favor of passive membrane diffusion. This is critical for penetrating dense solid tumors.

  • The C5-Bromine Substitution: Bromine (radius 1.85 Å) is significantly larger than fluorine and sterically mimics the methyl group (2.0 Å) of thymine. Upon THP cleavage and subsequent deamination, the resulting 5-bromouracil (5-BrU) is mistakenly incorporated into DNA in place of thymidine. The electron-withdrawing nature of the bromine atom weakens the DNA backbone, rendering the cell highly susceptible to double-strand breaks upon X-ray irradiation [3].

Pathways cluster_5FC 5-Fluorocytosine (5-FC) Activation cluster_5Br 5-Br-THP-C Activation FC 5-Fluorocytosine (Active Transport) FU 5-Fluorouracil (5-FU) FC->FU Cytosine Deaminase FdUMP FdUMP (Inhibits TS) FU->FdUMP Phosphorylation FUTP FUTP (RNA Damage) FU->FUTP Phosphorylation BrTHP 5-Br-THP-Cytosine (Passive Diffusion) BrC 5-Bromocytosine BrTHP->BrC THP Cleavage (pH/Enzyme) BrU 5-Bromouracil (5-BrU) BrC->BrU Deamination DNA DNA Incorporation (Radiosensitization) BrU->DNA Base Substitution

Metabolic activation pathways of 5-FC (left) versus 5-Br-THP-C (right).

Physicochemical & Pharmacokinetic Comparison

To objectively evaluate these compounds for pipeline inclusion, we must quantify their physicochemical properties. The addition of the THP ring fundamentally alters the pharmacokinetic profile, shifting the molecule from a hydrophilic, actively transported agent to a lipophilic, passively absorbed prodrug.

Property / Parameter5-Fluorocytosine (5-FC)5-Bromo-1-(tetrahydropyran-2-yl)cytosine
Molecular Weight 129.09 g/mol 274.11 g/mol
LogP (Octanol/Water) -1.1 (Highly Hydrophilic)~1.8 (Lipophilic)
Cellular Entry Mechanism Active transport (Cytosine permease)Passive transcellular diffusion
Primary Target/Effect Thymidylate synthase inhibition / RNA toxicityDNA base substitution / Radiosensitization
Enzymatic Dependency Cytosine Deaminase (Strict requirement)Non-specific hydrolases / pH-dependent cleavage
Primary Application Antifungal therapy, GDEPT OncologySolid tumor radiosensitization

Self-Validating Experimental Workflows

To establish the efficacy of these compounds, experimental designs must include built-in causality checks. Below are self-validating protocols tailored to the unique mechanism of each drug.

Protocol A: GDEPT Cytotoxicity Assay for 5-FC

Because 5-FC is inert without cytosine deaminase, a standard cytotoxicity assay must utilize a genetically modified cell line alongside a wild-type control. This validates that cell death is strictly mediated by enzymatic conversion, not off-target toxicity.

  • Cell Seeding: Plate wild-type HCT116 cells (Control) and CD-transfected HCT116 cells (Target) in 96-well plates at 5×103 cells/well.

  • Drug Exposure: Treat both lines with a titration of 5-FC (0.1 μM to 1000 μM). Include a 5-FU treated positive control to verify intrinsic cell sensitivity to the active metabolite.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Readout (MTT/WST-8): Add the viability reagent and measure absorbance at 450 nm.

  • Validation Check: The assay is considered valid only if the wild-type cells show >90% survival at high 5-FC concentrations, while the CD-transfected cells exhibit a dose-dependent viability drop mirroring the 5-FU positive control.

Protocol B: Cleavage & Radiosensitization Assay for 5-Br-THP-C

To prove that 5-Br-THP-C acts as a radiosensitizer via THP cleavage, the protocol must decouple intrinsic chemical toxicity from radiation-induced cytotoxicity.

  • Pre-treatment Cleavage Verification (HPLC): Incubate 5-Br-THP-C in simulated tumor microenvironment buffer (pH 6.5) vs. physiological buffer (pH 7.4). Use HPLC-UV to quantify the release of 5-bromocytosine over 24 hours, ensuring the prodrug actually unmasks.

  • Cellular Incubation: Seed HT-29 colorectal cancer cells. Treat with a sub-lethal dose of 5-Br-THP-C (determined via prior MTT assay) for 48 hours to allow for passive diffusion, cleavage, and DNA incorporation.

  • Irradiation: Expose the treated cells, alongside an untreated control group, to ionizing X-ray radiation at escalating doses (0, 2, 4, 6, and 8 Gy).

  • Clonogenic Survival: Trypsinize, count, and re-plate cells at low densities (100-1000 cells/dish). Incubate for 10-14 days until macroscopic colonies form.

  • Analysis: Fix and stain colonies with crystal violet. Calculate the Survival Fraction (SF). The Sensitizer Enhancement Ratio (SER) is derived by comparing the radiation dose required to achieve 10% survival ( D10​ ) in control vs. treated groups.

Workflow Seed Seed HT-29 Cells (Log Phase) Treat Incubate with 5-Br-THP-C (48h) Seed->Treat Irradiate X-Ray Irradiation (0 to 8 Gy) Treat->Irradiate Plate Re-plate for Colony Formation Irradiate->Plate Analyze Calculate Sensitizer Enhancement Ratio Plate->Analyze

Workflow for validating the radiosensitizing efficacy of 5-Br-THP-C via clonogenic assay.

Strategic Implementation in Drug Discovery

The choice between a 5-FC analog and a THP-protected brominated analog hinges entirely on the therapeutic context:

  • Choose 5-Fluorocytosine when designing targeted therapies that rely on exploiting enzymatic differences between host and target (e.g., fungal infections or targeted gene therapies). Its high hydrophilicity ensures rapid clearance of unactivated drug, minimizing systemic toxicity [1].

  • Choose 5-Bromo-1-(tetrahydropyran-2-yl)cytosine when tackling solid tumors that are resistant to conventional radiotherapy. The THP group overcomes the poor tumor penetration of naked pyrimidines, while the bromine substitution provides a potent, localized amplification of radiation-induced DNA damage [3].

References

  • Vermes, A., Guchelaar, H. J., & Dankert, J. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179.[Link]

  • Shirasaka, T., et al. (2011). Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Therapeutics and Clinical Risk Management, 7, 443–453.[Link]

  • Wang, Y., Pantelias, G. E., & Iliakis, G. (1989). Mechanism of Radiosensitization by Halogenated Pyrimidines: The Contribution of Excess DNA and Chromosome Damage in BrdU Radiosensitization may be Minimal in Plateau-phase Cells. International Journal of Radiation Biology, 56(6), 1013-1033.[Link]

Validation

HPLC method validation for determining 5-Bromo-1-(tetrahydropyran-2-yl)cytosine purity

Title: High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Executive Summary & Analytical Challenge The compound 5-Bromo-1-(tetrahydrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Determination of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Executive Summary & Analytical Challenge

The compound 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a critical intermediate in the synthesis of modified oligonucleotides and advanced pyrimidine-based antineoplastic/antiviral agents. Structurally, it presents a unique analytical challenge: the electron-withdrawing 5-bromo substitution alters the pyrimidine ring's electron density and UV absorbance profile, while the bulky, acid-labile tetrahydropyran (THP) protecting group at the N1 position significantly shifts its lipophilicity.

As a Senior Application Scientist, I approach method development not as a trial-and-error exercise, but as a rational design process dictated by the physicochemical properties of the analyte. This guide objectively compares a modern Advanced Core-Shell UHPLC method against a Traditional Fully Porous HPLC method , providing a self-validating protocol and a comprehensive [1] to ensure absolute scientific integrity in purity determination.

Methodological Comparison: Core-Shell vs. Traditional HPLC

Historically, cytosine derivatives have been analyzed using standard 5 µm fully porous C18 columns [2]. However, the THP-protected derivative requires higher resolving power to separate closely eluting anomeric impurities and degradation products. By transitioning to a 2.6 µm solid-core (core-shell) particle, we reduce the longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation), achieving UHPLC-like efficiency on standard HPLC systems.

Table 1: Performance Comparison for 5-Bromo-1-(THP)-cytosine Purity Analysis

Performance MetricTraditional HPLC (5 µm C18)Advanced Core-Shell (2.6 µm C18)Scientific Advantage
Run Time 35 minutes12 minutes65% reduction in analysis time.
Resolution ( Rs​ ) 2.1 (vs. 5-bromocytosine)> 4.5Superior baseline separation of critical pairs.
Sensitivity (LOD) 0.5 µg/mL0.05 µg/mLSharper peaks increase signal-to-noise ( S/N ) ratio.
Solvent Consumption 35 mL / run12 mL / runGreener chemistry; lower waste disposal costs.
Backpressure ~110 bar~280 barOperable on standard 400-bar HPLC systems.

Causality in Method Design (Expertise & Experience)

To build a robust, self-validating system, every chromatographic parameter must be justified by the molecule's chemistry [3].

  • Mobile Phase pH & Tautomerism Control: Cytosine derivatives possess a basic nitrogen (N3) with a pKa​ typically around 4.5. Operating at a pH near the pKa​ results in partial ionization, leading to severe peak tailing and retention time drift. Furthermore, the THP acetal linkage is highly labile under acidic conditions (pH < 3). Therefore, we utilize a 10 mM Ammonium Acetate buffer adjusted to pH 6.0 . This ensures the molecule remains entirely in its neutral (free base) form, maximizing hydrophobic retention while protecting the THP group from acidic hydrolysis.

  • Stationary Phase Selection: While unprotected cytosine often requires Hydrophilic Interaction Liquid Chromatography (HILIC) due to its extreme polarity, the lipophilic THP group allows for excellent retention on a standard Reverse-Phase C18 column.

  • Wavelength Selection: The 5-bromo substitution causes a bathochromic shift (red shift) in the UV spectrum compared to native cytosine. Detection is optimized at 280 nm rather than the traditional 260 nm, maximizing sensitivity while minimizing baseline noise from mobile phase absorbance.

Degradation_Pathway Parent 5-Bromo-1-(THP)-cytosine (Target API) Deg1 5-Bromocytosine (Acidic Hydrolysis) Parent->Deg1 pH < 3 Deg2 5-Bromo-1-(THP)-uracil (Deamination) Parent->Deg2 Heat/Base

Fig 1: Primary degradation pathways of 5-Bromo-1-(THP)-cytosine dictating specificity requirements.

Step-by-Step Experimental Protocol

This protocol is designed as a closed, self-validating loop. System Suitability Testing (SST) must pass before any sample data is considered valid.

Step 4.1: Reagent & Sample Preparation
  • Diluent: Prepare a mixture of Ultrapure Water and HPLC-grade Methanol (80:20, v/v). This ensures complete dissolution of the lipophilic THP moiety while matching the initial gradient conditions to prevent solvent-shock peak distortion.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Bromo-1-(THP)-cytosine reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL).

  • Sample Preparation: Prepare the sample API identically to achieve a nominal concentration of 100 µg/mL.

Step 4.2: Chromatographic Conditions
  • Column: Core-Shell C18, 100 mm × 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.0 with dilute acetic acid).

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: Linear ramp to 60% B

    • 8.0 - 10.0 min: Hold at 60% B (Column wash)

    • 10.0 - 10.1 min: Return to 5% B

    • 10.1 - 12.0 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible retention times).

  • Injection Volume: 5.0 µL.

  • Detection: UV Photodiode Array (PDA) at 280 nm.

Step 4.3: System Suitability Testing (SST)

Inject the 100 µg/mL standard solution six consecutive times. The system is validated for the run only if:

  • %RSD of Peak Area: ≤ 1.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5

  • Theoretical Plates ( N ): > 10,000

ICH Q2(R2) Validation Framework

To ensure regulatory compliance, the method must be validated according to the latest [1].

Validation_Workflow Start Method Optimization (Mobile Phase & Column) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (DoE Approach) Acc->Rob Report ICH Q2(R2) Validation Report Generation Rob->Report

Fig 2: Stepwise ICH Q2(R2) HPLC method validation workflow for nucleoside purity.

Table 2: Validation Parameters & Acceptance Criteria

Validation ParameterExperimental MethodologyICH Q2(R2) Acceptance Criteria
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , Heat at 60°C, UV light).Peak purity angle < purity threshold; Resolution ( Rs​ ) > 1.5 for all degradants.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2% of target response.
Accuracy (Recovery) API spiked into placebo/diluent at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the 100% standard preparation.%RSD of retention time ≤ 0.5%; %RSD of peak area ≤ 2.0%.
LOD / LOQ Signal-to-Noise ( S/N ) ratio evaluation from serial dilutions. S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Plackett-Burman Design of Experiments (DoE) varying pH (±0.2), flow rate (±0.1 mL/min), and temp (±2°C).No statistically significant impact on System Suitability parameters.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: Molecules (MDPI), 2025; 30(17):3598 URL: [Link]

  • Title: Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS Source: bioRxiv, 2025 URL: [Link]

Comparative

Comparative Mass Spectrometry Fragmentation Profiling of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Introduction In modern oligonucleotide therapeutics and epigenetic probe development, chemically modified nucleobases serve as foundational building blocks. Among these, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern oligonucleotide therapeutics and epigenetic probe development, chemically modified nucleobases serve as foundational building blocks. Among these, 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a critical synthetic intermediate. The tetrahydropyran (THP) group provides robust protection of the N1 position during complex coupling chemistries. However, verifying the structural integrity of this acid-labile protecting group requires precise analytical techniques.

As a Senior Application Scientist, I frequently utilize Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) to differentiate synthetic intermediates from their natural nucleoside counterparts. This guide provides an authoritative comparison of the MS/MS fragmentation patterns of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine against alternative substrates, detailing the causality behind specific experimental parameters required to successfully analyze these fragile molecules.

Mechanistic Causality of Fragmentation

The fragmentation of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is governed by two distinct structural features: the labile N-glycosidic-like bond and the halogenated pyrimidine ring.

  • The Isotopic Signature: The presence of the C5-bromine atom provides a built-in diagnostic tool. Bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Consequently, the intact protonated precursor ion [M+H]+ appears as a distinct doublet at m/z 274 and 276[1]. Any downstream fragment retaining the bromine atom will preserve this signature doublet, allowing for rapid spectral filtering.

  • Primary Cleavage (THP Loss): The N1-THP bond is highly susceptible to collision-induced dissociation (CID). The lowest-energy fragmentation pathway is the neutral loss of the THP moiety as 3,4-dihydro-2H-pyran (-84 Da). This yields the base peak of the protonated nucleobase, [5-Bromocytosine + H]+, at m/z 190 / 192.

  • Secondary Pyrimidine Cleavages: Once the THP group is shed, the remaining 5-bromocytosine core undergoes characteristic pyrimidine ring fragmentation. This includes the elimination of ammonia (-17 Da) from the exocyclic C4-amine to yield m/z 173 / 175, and the loss of isocyanic acid (HNCO, -43 Da) resulting in m/z 147 / 149[2].

MS_Fragmentation M [M+H]+ m/z 274 / 276 5-Br-1-THP-Cytosine B [B+H]+ m/z 190 / 192 5-Bromocytosine M->B -THP (-84 Da) F1 m/z 173 / 175 Loss of NH3 (-17 Da) B->F1 -NH3 F2 m/z 147 / 149 Loss of HNCO (-43 Da) B->F2 -HNCO F3 m/z 111 Loss of Br• (-79/81 Da) B->F3 -Br•

ESI-MS/MS fragmentation pathway of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Comparative Performance Data

To accurately identify 5-Bromo-1-(tetrahydropyran-2-yl)cytosine during synthesis, it must be benchmarked against both its unprotected form and its natural nucleoside analog. The table below summarizes the diagnostic MS/MS features used to differentiate these compounds.

CompoundSubstrate TypePrecursor Ion [M+H]+Primary Neutral LossBase Peak (MS2)Diagnostic Application
5-Bromo-1-(tetrahydropyran-2-yl)cytosine Protected Intermediatem/z 274 / 276-84 Da (THP)m/z 190 / 192Verifying successful N1-protection prior to phosphoramidite synthesis.
5-Bromo-2'-deoxycytidine Natural Nucleosidem/z 306 / 308-116 Da (Deoxyribose)m/z 190 / 192Differentiating natural sugar incorporation from synthetic analogs.
5-Bromocytosine Unprotected Nucleobasem/z 190 / 192-17 Da (NH3)m/z 173 / 175Baseline reference for pyrimidine ring fragmentation.
Experimental Protocol: Self-Validating LC-MS/MS Workflow

The THP protecting group is notoriously acid-labile, a property that often leads to premature cleavage during standard reversed-phase chromatography[3]. To ensure the data reflects true MS/MS fragmentation rather than in-solution or in-source degradation, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Prepare a 1 µM stock solution in cold Methanol/Water (80:20, v/v). Store at 4°C in silanized glass vials.

  • Causality: Highly aqueous solutions at room temperature can slowly hydrolyze the THP group. Silanized glass prevents surface adsorption of the low-concentration analyte.

Step 2: Chromatographic Separation

  • Action: Utilize a UHPLC system equipped with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use Mobile Phase A: Water with 0.1% Formic Acid, and Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Causality: Trifluoroacetic acid (TFA), a common ion-pairing agent, is too acidic and will rapidly deprotect the N1-THP group in the autosampler[3]. Formic acid provides sufficient protons for efficient ESI+ ionization without inducing premature THP cleavage.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Action: Apply a "soft" ionization method. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Causality: High capillary voltages and elevated desolvation temperatures can cause "in-source" fragmentation, stripping the THP group before the precursor reaches the collision cell. Self-Validation Check: Confirm that the m/z 274/276 precursor peak intensity is at least 5x higher than the m/z 190/192 peak in the MS1 (full scan) spectrum.

Step 4: CID Fragmentation

  • Action: Perform a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Capturing both the primary neutral loss and the secondary ring cleavages requires varying energy levels. 15 eV will predominantly show the diagnostic -84 Da THP loss, while 35 eV will drive the formation of the m/z 173/175 and 147/149 secondary fragments.

Workflow S1 Sample Prep (Cold MeOH/H2O) S2 UHPLC Separation (0.1% FA, No TFA) S1->S2 S3 ESI+ Ionization (Soft Capillary V) S2->S3 S4 CID Fragmentation (CE Ramp 15-35 eV) S3->S4 S5 Data Analysis (Isotope Matching) S4->S5

Self-validating LC-MS/MS experimental workflow for acid-labile THP-protected nucleobases.

References
  • Fragmentation of Isomeric Intrastrand Cross-link Lesions of DNA in an Ion-trap Mass Spectrometer Journal of the American Chemical Society / PMC
  • A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine MDPI
  • The Chemical Synthesis of Oligo- and Poly-nucleotides: A Personal Commentary ResearchG

Sources

Validation

Comparative Stability of THP-Protected vs. Unprotected 5-Bromocytosine Under Acidic Conditions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental methodologies. Executive Summary In the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, kinetic profiling, and self-validating experimental methodologies.

Executive Summary

In the synthesis of modified nucleosides and oligonucleotides, the strategic use of protecting groups is critical to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is frequently employed to mask reactive amines or hydroxyls due to its ease of installation and resilience to basic conditions. However, its behavior in acidic media contrasts sharply with the inherent stability of the unprotected pyrimidine ring.

This guide provides an objective, data-driven comparison of the stability of THP-protected 5-bromocytosine versus unprotected 5-bromocytosine (5-BrC) under acidic conditions. By examining the underlying reaction mechanisms and kinetic data, researchers can optimize deprotection workflows and avoid unintended nucleobase degradation[1][2].

Mechanistic Divergence in Acidic Media

To understand the stability profiles of these two molecules, we must examine the causality behind their reactivity.

The Lability of THP-Protected 5-Bromocytosine

The THP protecting group functions chemically as an acetal (or hemiacetal derivative). Acetals are inherently labile in aqueous acidic environments. When exposed to acid, the ethereal oxygen of the THP ring is rapidly protonated. This triggers a reversible, acid-catalyzed cleavage that expels the 5-bromocytosine nucleobase and generates a highly reactive oxonium ion. In the presence of water, this intermediate is irreversibly hydrated to form 5-hydroxypentanal[1][3]. Because this is a thermodynamically driven solvolysis, the half-life of THP-5-BrC in acid is exceptionally short.

THP_Deprotection A THP-5-Bromocytosine B Protonated Acetal Intermediate A->B H+ (Acid) C Oxonium Ion + Free 5-BrC B->C Cleavage D 5-Hydroxypentanal (Aliphatic Byproduct) C->D H2O Hydration

Caption: Acid-catalyzed deprotection mechanism of THP-protected 5-bromocytosine.

The Resilience of Unprotected 5-Bromocytosine

Conversely, the unprotected 5-bromocytosine nucleobase exhibits remarkable stability in mild to moderate acids. The causality lies in its electronic structure. Unsubstituted cytosine typically has a pKa​ of ~4.61 at the N3 position. However, the introduction of the highly electronegative bromine atom at the C5 position withdraws electron density from the pyrimidine ring. This inductive effect lowers the pKa​ of the N3 nitrogen to approximately 3.04[2].

Because a lower pKa​ means the molecule is less basic, 5-BrC resists protonation at moderate pH levels (pH 4–6). Even when fully protonated at pH < 2.0, the aromatic stability of the pyrimidine ring prevents immediate bond cleavage. Degradation—specifically, hydrolytic deamination to 5-bromouracil—only occurs under extreme conditions (e.g., 1M HCl combined with prolonged heating)[4][5].

Quantitative Kinetic Data

The table below summarizes the comparative half-lives ( t1/2​ ) and degradation pathways of both compounds across various acidic environments at 25°C.

Chemical FeatureTHP-Protected 5-BromocytosineUnprotected 5-Bromocytosine
Primary Acid Liability Acetal cleavage (THP loss)Exocyclic amine deamination
t1/2​ at pH 2.0 (Strong) < 5 minutes> 30 days*
t1/2​ at pH 4.0 (Mild) ~ 2.5 hoursStable
t1/2​ at pH 7.0 (Neutral) Stable (> 7 days)Stable
Degradation Byproducts 5-Hydroxypentanal, Free 5-BrC5-Bromouracil (requires heat)

*Note: While stable at room temperature, heating unprotected 5-BrC at pH 2.0 to 90°C will accelerate deamination, reducing the half-life to several hours.

Self-Validating Experimental Protocols

To accurately assess the stability of these compounds, the experimental design must prevent post-sampling degradation. The following protocols utilize a rigorous quenching step to ensure the kinetic data captured by HPLC is a true snapshot of the reaction at the exact time of extraction.

Workflow S1 Sample Preparation (1 mM substrate + Internal Std) S2 Acidic Incubation (pH 2.0 / 4.0 / 6.0 at 25°C) S1->S2 S3 Aliquot Extraction & Alkaline Quench (pH 8.0) S2->S3 S4 RP-HPLC Analysis (UV detection at 280 nm) S3->S4 S5 Kinetic Profiling (Integration & t1/2 calculation) S4->S5

Caption: Step-by-step workflow for assessing the acidic stability of 5-bromocytosine derivatives.

Protocol A: Acid-Catalyzed Deprotection of THP-5-BrC

Objective: Monitor the rapid cleavage of the THP group to yield free 5-BrC.

  • Preparation: Dissolve THP-5-bromocytosine in a co-solvent mixture of Methanol/Water (50:50 v/v) to a final concentration of 1 mM. Add 0.5 mM of Thymine as an internal standard (stable under these conditions).

  • Acidification: Add Trifluoroacetic acid (TFA) to achieve a final concentration of 1% v/v (approx. pH 2.0). Begin timing immediately.

  • Sampling & Quenching (Critical Step): At intervals of 1, 5, 10, 30, and 60 minutes, extract a 50 µL aliquot. Immediately inject the aliquot into 50 µL of 1M Tris-HCl buffer (pH 8.5) to neutralize the acid and halt the deprotection instantly.

  • Analysis: Analyze via RP-HPLC (C18 column) using a gradient of 0.1% Formic Acid in Water to Acetonitrile.

    • Scientist's Insight: Monitor at 280 nm. The 5-hydroxypentanal byproduct lacks a strong chromophore and will not interfere with the nucleobase peaks, ensuring clean integration of the disappearing THP-5-BrC peak and the appearing 5-BrC peak.

Protocol B: Forced Degradation Assay of Unprotected 5-BrC

Objective: Induce and measure the slow hydrolytic deamination of 5-BrC to 5-bromouracil.

  • Preparation: Dissolve unprotected 5-bromocytosine in 100 mM Sodium Citrate buffer (pH 3.0) to a concentration of 1 mM.

  • Thermal Stress: Because 5-BrC is highly stable at room temperature, incubate the sealed reaction vial in a thermomixer set to 85°C to force the deamination pathway.

  • Sampling: Extract 50 µL aliquots at 0, 4, 8, 12, and 24 hours.

  • Quenching: Flash-freeze the aliquots in liquid nitrogen, then thaw on ice immediately prior to HPLC injection to arrest the thermal kinetics.

  • Analysis: Run RP-HPLC under identical conditions to Protocol A. The emergence of a new peak corresponding to 5-bromouracil confirms the deamination mechanism.

Conclusion

The THP protecting group offers a highly efficient, acid-labile mechanism for masking 5-bromocytosine during complex synthetic workflows. Its rapid cleavage at low pH contrasts sharply with the robust nature of the unprotected 5-bromocytosine nucleobase, which relies on the electron-withdrawing properties of its C5-halogen to resist protonation and subsequent deamination. Understanding this kinetic dichotomy allows chemists to selectively remove THP without risking the structural integrity of the underlying pyrimidine ring.

References

  • THP Protecting Group: THP Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • A Combined Experimental and Computational Study of Halogen and Hydrogen Bonding in Molecular Salts of 5-Bromocytosine National Institutes of Health (PMC) URL:[Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry National Institutes of Health (PMC) URL:[Link]

  • Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine Using 2D NMR

In the landscape of drug development and molecular research, the synthesis of novel nucleoside analogs is a cornerstone for creating new therapeutic agents. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is one such molecule,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular research, the synthesis of novel nucleoside analogs is a cornerstone for creating new therapeutic agents. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is one such molecule, where a tetrahydropyran (THP) group acts as a protective moiety for the cytosine base. The absolute certainty of its chemical structure is not merely an academic exercise; it is a prerequisite for its use in further synthesis, biological screening, and regulatory submission. While one-dimensional (1D) NMR provides a preliminary constitutional snapshot, it often falls short in resolving ambiguities, especially in complex molecules with overlapping proton signals.

This guide provides an in-depth, comparative analysis of two-dimensional (2D) NMR techniques as a robust, self-validating system for the unambiguous structural elucidation of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable proof of molecular integrity.

The Structural Puzzle: Key Questions for Validation

Before delving into the techniques, it is critical to define the specific structural questions that must be answered to confirm the identity of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine:

  • Component Confirmation: Have the 5-bromocytosine and tetrahydropyran (THP) moieties been successfully incorporated?

  • Regiochemistry of Bromination: Is the bromine atom located at the C5 position of the cytosine ring, and not elsewhere?

  • Connectivity and Linkage Point: Is the THP ring attached to the N1 position of the cytosine base, forming the correct N-glycosidic bond analog? This is the most critical question, as other linkage isomers are possible.

Answering these questions requires mapping the molecule's atomic connectivity, a task for which 2D NMR is exceptionally suited.[1]

A Comparative Overview of 2D NMR Techniques for Structural Elucidation

We will employ a suite of three core 2D NMR experiments, each providing a unique and complementary piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (J-coupling).[2][3] Its primary role here is to trace the proton-proton connectivity within distinct spin systems. For our target molecule, COSY is indispensable for mapping the entire proton network of the tetrahydropyran ring, confirming its cyclic structure.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹J-CH coupling).[3][4] The significant advantage of HSQC is its ability to use the much larger chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[5] It is the foundational step for assigning protonated carbons and verifying the integrity of the individual THP and cytosine fragments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific validation. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J-CH and ³J-CH).[4][6] Unlike COSY and HSQC, which confirm connections within fragments, HMBC is the key to establishing connectivity between the cytosine base and the THP ring. It provides the definitive evidence for the N1-glycosidic linkage point.

The logical progression of these experiments forms a self-validating workflow, as illustrated below.

G cluster_0 Experimental & Analytical Workflow Sample_Prep Sample Preparation (5-10 mg in DMSO-d6) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, DEPT-135) Sample_Prep->1D_NMR Initial Analysis COSY 2D COSY (¹H-¹H Connectivity) 1D_NMR->COSY Trace Spin Systems HSQC 2D HSQC (¹H-¹³C One-Bond) COSY->HSQC Assign Protonated Carbons HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments Interpretation Data Interpretation & Assignment HMBC->Interpretation Compile Correlations Validation Structural Validation Interpretation->Validation Confirm Structure G H6 H6 C2 C2 H6->C2 ³J C4 C4 H6->C4 ²J C5 C5 (Br) H6->C5 ²J C6 C6 H2_prime H2' H2_prime->C2 ³J H2_prime->C6 ³J H6_prime_a H6'a C2_prime C2' H6_prime_a->C2_prime ²J H6_prime_b H6'b H6_prime_b->C2_prime ²J C6_prime C6'

Caption: Key HMBC correlations confirming the N1-linkage and C5-bromination.

Key Validating Correlations:

  • Confirmation of the N1-Glycosidic Linkage: The most critical correlations are from the anomeric proton H2' of the THP ring to the carbons of the cytosine ring. We expect to see:

    • A ³J correlation from H2' (~5.8 ppm) to C2 (~155.0 ppm).

    • A ³J correlation from H2' (~5.8 ppm) to C6 (~145.0 ppm). These two cross-peaks unequivocally prove that the THP ring is attached to the N1 position of the cytosine, as this is the only position that allows for a three-bond coupling to both C2 and C6.

  • Confirmation of the Cytosine Ring and Bromine Position: The sole cytosine proton, H6 , provides crucial correlations to confirm the pyrimidine structure.

    • A ²J correlation from H6 (~8.0 ppm) to C5 (~98.0 ppm).

    • A ²J correlation from H6 (~8.0 ppm) to C4 (~163.0 ppm).

    • A ³J correlation from H6 (~8.0 ppm) to C2 (~155.0 ppm). The correlation to C5 confirms its adjacency to C6. Since C5 is a quaternary carbon (no attached proton, confirmed by HSQC and DEPT) and is significantly shielded (lower ppm value) due to the heavy atom effect of bromine, this confirms the C5-bromo substitution pattern.

  • Intra-Ring Confirmations: Additional HMBC correlations, such as from the H6' protons to the anomeric carbon C2' , further solidify the assignments within the THP ring.

Conclusion

The structural validation of a synthetic molecule like 5-Bromo-1-(tetrahydropyran-2-yl)cytosine demands an analytical strategy that is both comprehensive and definitive. While 1D NMR provides an initial hypothesis, it lacks the resolving power to be conclusive. The true power lies in the synergistic application of 2D NMR techniques. COSY meticulously maps the proton framework of the THP ring, HSQC assigns each proton to its carbon partner with high confidence, and HMBC provides the ultimate proof by revealing the long-range connectivities that piece the entire molecular puzzle together. The observation of key HMBC cross-peaks from the anomeric H2' proton to carbons C2 and C6 of the cytosine base provides irrefutable evidence of the N1-glycosidic linkage, satisfying the highest standards of scientific and regulatory scrutiny. This multi-faceted approach transforms NMR from a characterization tool into a robust, self-validating system for structural integrity.

References

  • NMR Facility, University of California, San Diego. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Royal Society of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75233, 5-Bromocytosine. Retrieved from [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from [Link]

  • Mustafa, Y. F., et al. (2021, June 10). How does 2D NMR help to elucidate chemical structure? ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Gorenstein, D. G. (n.d.). 31P NMR AND TWO-DIMENSIONAL NMR SPECTRA OF NUCLEIC ACIDS AND 2D NOESY-CONSTRAINED MOLECULAR MECHANICS CALCULATIONS FOR STRUCTURAL. ISMAR. Retrieved from [Link]

  • Dudek, M., et al. (2020, July 26). Application of 2D NMR spectroscopy for structural elucidation of complex polysaccharide from sugar maple bark. ResearchGate. Retrieved from [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Serrano, P., et al. (2019). Development and Validation of 2D Difference Intensity Analysis for Chemical Library Screening by Protein-Detected NMR Spectroscopy. PMC. Retrieved from [Link]

  • Lowman, D. W., et al. (n.d.). 2D NMR spectra of the glycosidic linkages and nonreducing termini of.... ResearchGate. Retrieved from [Link]

  • Unione, L., et al. (2020, October 6). Recent advances in the application of NMR methodologies to analyze the conformation, dynamics, and interactions of saccharides. Carbohydrate Chemistry - Books. Retrieved from [Link]

  • De Waard, P., et al. (1992). Application of 2D and 3D NMR experiments to the conformational study of a diantennary oligosaccharide. SciSpace. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Martin, G. E. (2011). Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. Annual Reports on NMR Spectroscopy. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000180 Cytosine. Retrieved from [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.8: Chemical Shift in Proton Spectra. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2024). Cytosine. Retrieved from [Link]

  • Bartleby.com. (2021, May 27). Structure of Cytosine. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of cytosine, 5-azacytosine (5-AC), 2,4-diamino1,3,5-triazine.... Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

5-Bromo-1-(tetrahydropyran-2-yl)cytosine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-Bromo-1-(tetrahydropyran-2-yl)cytosine requires more than just following a checklist; it requires a mechanistic unde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 5-Bromo-1-(tetrahydropyran-2-yl)cytosine requires more than just following a checklist; it requires a mechanistic understanding of the chemical’s behavior from the benchtop to its final destruction.

This compound is a brominated pyrimidine derivative heavily utilized in modified nucleoside synthesis and drug development. Because it contains both a heterocyclic amine and a covalently bound halogen (bromine), its disposal profile is strictly governed by its potential to generate corrosive and toxic byproducts upon decomposition.

The following guide establishes a self-validating, structurally sound operational protocol for the safe handling, segregation, and disposal of this compound, ensuring laboratory safety and regulatory compliance.

Mechanistic Hazard Profile: The Causality of Disposal Rules

To design an effective disposal strategy, we must first understand the chemical properties dictating the hazard. 5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a halogenated organic compound. When subjected to standard combustion, halogenated organics do not merely oxidize into carbon dioxide and water; they generate corrosive hydrogen bromide (HBr) gas and potentially hazardous dioxin-like byproducts[1].

Because of this, this compound cannot be routed into standard non-halogenated organic waste streams. It requires specialized high-temperature incineration equipped with alkaline flue gas scrubbers to neutralize the acidic effluent[2]. Furthermore, structural analogs of pyrimidines are known to cause skin, eye, and respiratory irritation, mandating strict exposure controls[3].

Table 1: Quantitative Hazard & Disposal Parameters
ParameterSpecification / ThresholdOperational Rationale
Waste Classification Halogenated Organic WastePrevents HBr generation in standard incinerators.
Incineration Temp. > 1,000°C (1,832°F)Ensures complete thermal destruction of the pyrimidine ring[1].
Container Compatibility High-Density Polyethylene (HDPE)Prevents solvent leaching and container degradation[4].
Storage Limit < 55 Gallons per Satellite AreaRegulatory maximum for laboratory satellite accumulation areas[5].
Spill Absorbent Ratio 1:1:1 (Soda Ash : Bentonite : Sand)Neutralizes potential acidity while providing physical containment[6].

Waste Segregation & Storage System

A self-validating disposal system begins at the point of generation. Mixing halogenated waste with incompatible streams (such as strong acids, bases, or non-halogenated solvents) can lead to exothermic reactions, pressurization, and vessel failure[7].

SegregationTree Gen 5-Bromo-1-(THP)-cytosine Waste Generated State Determine Physical State Gen->State Solid Solid Waste (Powder, PPE, Vials) State->Solid Dry / Contaminated Liquid Liquid Waste (Reaction Solutions) State->Liquid Dissolved HaloSolid Halogenated Solid Waste (Double-bagged / HDPE) Solid->HaloSolid HaloLiquid Halogenated Organic Liquid (Green Label Carboy) Liquid->HaloLiquid Incinerate Regulated High-Temp Incineration with Flue Gas Scrubbing HaloSolid->Incinerate HaloLiquid->Incinerate

Figure 1: Decision tree for the segregation and routing of halogenated pyrimidine waste.

Segregation Rules:
  • Isolate Halogens: All solutions containing 5-Bromo-1-(tetrahydropyran-2-yl)cytosine must be collected in containers explicitly designated for Halogenated Organic Wastes (often color-coded green in institutional settings)[8].

  • Avoid Aqueous Mixing: Never mix this organic waste with aqueous inorganic acids or bases. Keep halogenated and non-halogenated solvents strictly separated to minimize specialized disposal costs[9].

  • Vapor-Tight Containment: Containers must remain closed and vapor-tight at all times unless actively receiving waste, preventing the fugitive emission of volatile carrier solvents (e.g., Dichloromethane)[5].

Procedural Workflows: Routine Disposal & Spill Management

The following protocols are designed to be self-validating. By incorporating verification steps (e.g., triple-rinsing and inspecting), the operator ensures the hazard has been fully mitigated before moving to the next step.

Protocol A: Routine Container Disposal & Decontamination

Empty containers that previously held 5-Bromo-1-(tetrahydropyran-2-yl)cytosine retain hazardous micro-residues and cannot be discarded in standard trash[9].

  • Initial Purge: In a certified chemical fume hood, ensure the original container is completely empty of loose powder.

  • Triple-Rinse Validation: Rinse the container three times using a compatible halogenated solvent (e.g., Dichloromethane) or a universal solvent (e.g., Acetone) capable of dissolving the pyrimidine residue[3].

  • Rinsate Routing: Pour all rinsate directly into the designated Halogenated Organic Liquid waste carboy[8].

  • Defacement & Disposal: Once the container is visually clean and dry, deface the original chemical label with a permanent marker. The clean, uncapped glass or plastic container may now be disposed of in the laboratory's broken glass or solid waste receptacle[9].

Protocol B: Emergency Spill Response

Spills involving halogenated solids or their solutions require immediate, structured intervention to prevent aerosolization and dermal exposure.

SpillResponse Spill Spill Detected Evac 1. Evacuate & Ventilate Spill->Evac PPE 2. Don Appropriate PPE (Nitrile, Goggles, Coat) Evac->PPE Contain 3. Apply 1:1:1 Mixture (Soda Ash/Bentonite/Sand) PPE->Contain Collect 4. Scoop to Compatible HDPE Container Contain->Collect Decon 5. Solvent Wipe & Label as Halogenated Waste Collect->Decon

Figure 2: Step-by-step operational workflow for halogenated chemical spill containment.

  • Evacuate and Ventilate: Clear non-essential personnel from the area. Ensure the laboratory ventilation system (or fume hood) is operating at maximum capacity[3].

  • Don PPE: Equip safety goggles, a laboratory coat, and chemical-resistant gloves (Nitrile or Neoprene are recommended for handling pyrimidine derivatives)[3].

  • Neutralization & Containment: Cover the spill with a 1:1:1 mixture (by weight) of soda ash, clay cat litter (bentonite), and sand. This specific mixture absorbs the solvent while the soda ash neutralizes any acidic byproducts[6].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a leak-proof, wide-mouth HDPE container[2].

  • Decontamination: Wipe the spill area with a solvent-soaked rag (using a solvent known to dissolve the compound). Place the contaminated rags and your used gloves into the same waste container[7].

  • Validation: Seal the container tightly, label it explicitly as "Hazardous Waste: Spill Cleanup - 5-Bromo-1-(tetrahydropyran-2-yl)cytosine (Halogenated)," and transfer it to the satellite accumulation area[3].

Regulatory Compliance & Final Destruction

Laboratory personnel carry the ethical and legal responsibility for the cradle-to-grave lifecycle of the chemicals they utilize[9].

Once the halogenated waste carboys are full (or reach their time limit, typically 90 days depending on local jurisdiction), they must be transferred to your institution's Environmental Health and Safety (EH&S) department. From there, the waste is transported to a licensed environmental waste management facility[3].

The ultimate destruction of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine relies on liquid injection or rotary kiln incineration . These facilities operate at temperatures exceeding 1,000°C and utilize caustic scrubbing systems (such as sodium hydroxide sprays) in their exhaust flues. This ensures that the bromine atoms cleaved from the pyrimidine ring are captured as harmless sodium bromide salts rather than being released into the atmosphere as toxic hydrogen bromide gas[1].

References

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Reed College. Available at:[Link]

  • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST). Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available at:[Link]

  • Halogenated Solvents Standard Operating Procedure. Washington State University (WSU). Available at:[Link]

  • Halogenated Organic Liquids Standard Operating Procedure. University of Illinois. Available at: [Link]

  • Laboratory Waste Disposal Guidelines. King Khalid University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Comprehensive Safety and Handling Guide: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 5-Bromo-1-(tetrahydropyran-2-yl)cytosine

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-Bromo-1-(tetrahydropyran-2-yl)cytosine. As a brominated nucleoside analogue, this compound warrants rigorous handling procedures due to its potential cytotoxic and mutagenic properties.[1][2][3] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.

Hazard Overview and Risk Profile

5-Bromo-1-(tetrahydropyran-2-yl)cytosine belongs to the class of nucleoside analogues, which are designed to interfere with cellular processes and can pose significant health risks to laboratory personnel.[2] The primary hazards are associated with its potential cytotoxicity, similar to other anti-cancer and antiviral agents, and its mutagenicity, as suggested by data on related compounds like 5-Bromouracil.[1][4]

Primary Routes of Exposure:

  • Inhalation: Airborne dust or aerosols of the compound.[5][6]

  • Dermal Contact: Direct contact with skin, which can lead to local irritation and systemic absorption.[1][5]

  • Ingestion: Accidental transfer from hand to mouth.[5]

  • Ocular Contact: Splashes to the eyes causing serious irritation.[1]

Due to these risks, a comprehensive safety strategy integrating engineering controls, personal protective equipment, and stringent operational procedures is not just recommended, but mandatory.

The Three Pillars of Safe Handling

A robust safety plan is built on a multi-layered defense strategy. Personal Protective Equipment (PPE) should be viewed as the final barrier, not the first or only one.[7][8]

Pillar 1: Engineering Controls (Your First Line of Defense)

Engineering controls are designed to physically isolate the handler from the hazardous material.

  • Primary Containment: All manipulations of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine, including weighing, reconstitution, and aliquoting, must be performed within a certified containment device.[4]

    • Chemical Fume Hood: Suitable for handling the solid and preparing solutions.

    • Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI): These provide a higher level of protection by controlling airborne particles and are crucial for minimizing inhalation exposure.[4][5]

  • Designated Work Area: All work with this compound must be conducted in a clearly marked "Designated Area" to prevent cross-contamination of the general laboratory space.[6][9] This includes benches, hoods, and storage units. Signage should be used to indicate the presence of a cytotoxic/mutagenic compound.[9]

Pillar 2: Personal Protective Equipment (Your Last Line of Defense)

PPE is essential to protect you from exposure should primary containment fail or during transient procedures outside of a hood. The following table summarizes the required PPE.

Equipment Specification & Standard Critical Usage Notes
Gloves ASTM D6978 rated, powder-free nitrile or neoprene gloves.Double-gloving is mandatory. [4][6] The inner glove goes under the gown cuff, and the outer glove goes over. Change outer gloves every 30-60 minutes or immediately upon known or suspected contact.[7]
Lab Gown Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.Must be worn fully fastened. Reusable cloth lab coats are not appropriate as they can become contaminated and are difficult to decontaminate.[4]
Eye Protection Chemical safety goggles meeting ANSI Z87.1 or EN166 standards.Standard safety glasses with side shields do not offer adequate protection from splashes.[7]
Face Protection Full-face shield worn over safety goggles.Required when there is a significant risk of splashes, such as during the cleanup of a large spill or when working with larger volumes.[7]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a certified containment device or when responding to a spill where aerosols may be generated.[4]
Pillar 3: Standard Operating Procedures (Your Procedural Safeguard)

Well-defined procedures minimize ambiguity and reduce the risk of error. All personnel must be trained on these procedures before handling the compound.[5][8]

Operational Protocol: A Step-by-Step Guide

This protocol outlines the complete workflow for safely handling 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Workflow for Handling Potentially Cytotoxic Compounds

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC / Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Conduct Risk Assessment & Review SDS prep_2 Prepare Designated Area (Post signs, lay absorbent pads) prep_1->prep_2 prep_3 Assemble All Materials (Compound, solvents, waste container, spill kit) prep_2->prep_3 prep_4 Don Full PPE (Inner gloves, gown, goggles, outer gloves) prep_3->prep_4 handle_1 Weigh Solid Compound or Prepare Solution prep_4->handle_1 Enter Containment Zone handle_2 Perform Experimental Procedure handle_1->handle_2 clean_1 Decontaminate Surfaces (Wipe with detergent, then water) handle_2->clean_1 Procedure Complete clean_2 Package All Contaminated Waste in Labeled Cytotoxic Waste Container clean_1->clean_2 clean_3 Doff PPE (Outer gloves first, then gown, etc.) clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Caption: Workflow from preparation to disposal for handling 5-Bromo-1-(tetrahydropyran-2-yl)cytosine.

Detailed Steps:
  • Pre-Handling Checklist:

    • Confirm you have read and understood the Safety Data Sheet (SDS) for this or a closely related compound.[1]

    • Ensure a cytotoxic spill kit is readily accessible.[9]

    • Verify that the chemical fume hood or BSC has a current certification.

    • Prepare your designated work surface by lining it with a plastic-backed absorbent pad.[6]

    • Place a labeled hazardous waste container within the work area for immediate disposal of contaminated items.[6]

  • Handling the Solid Compound (Weighing):

    • Don all required PPE as specified in the table above.

    • Perform all weighing operations within the fume hood or BSC to contain any dust.

    • Use a spatula and weighing paper. Avoid creating dust by handling the material gently.

    • After weighing, carefully place the weighing paper and any residual powder directly into the receiving vessel. Dispose of the paper as contaminated waste.

  • Handling Solutions:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Use Luer-Lok syringes and needles to prevent accidental disconnection and aerosol generation.

    • If possible, use closed-system drug-transfer devices (CSTDs), which are engineered to prevent the escape of hazardous drug vapor or liquid.[10]

  • Post-Handling Decontamination:

    • Following the completion of work, decontaminate all surfaces within the designated area.

    • Wipe the area thoroughly with a detergent solution, followed by a rinse with clean water.[4] This three-step cleaning process (wash, rinse, dry) is critical.

    • Place all disposable items, including absorbent pads, wipes, and pipette tips, into the designated cytotoxic waste container.[6]

Emergency Preparedness: Spill and Exposure Management

Accidents can happen, and a clear, pre-defined response plan is essential.[9]

Spill Response Protocol
  • Small Spill (< 5 mL liquid or 5 g solid):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill. For liquids, use absorbent pads; for solids, use damp cloths or pads to avoid raising dust.[4]

    • Work from the outside of the spill inward, cleaning the area three times with a detergent solution followed by water.[4]

    • Place all cleanup materials in the cytotoxic waste container.

  • Large Spill (> 5 mL liquid or 5 g solid):

    • Evacuate the area immediately. Alert all personnel to leave the lab.[6]

    • Restrict access to the area and post warning signs.

    • Contact your institution's Environmental Health & Safety (EHS) office immediately.

    • Do not attempt to clean a large spill unless you are specifically trained and equipped to do so, which includes wearing a respirator.[4]

Personnel Exposure Protocol
  • Skin Contact:

    • Immediately remove the contaminated gown and/or gloves.[4]

    • Wash the affected skin area thoroughly with soap and copious amounts of water for at least 15 minutes.[4]

    • Seek immediate medical attention. Report the exposure to your supervisor and EHS office.[11]

  • Eye Contact:

    • Immediately proceed to the nearest emergency eyewash station.

    • Flush the affected eye(s) with water for at least 15 minutes, holding the eyelids open.[1][4]

    • Remove contact lenses if present and easy to do.[1]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air immediately.

    • Seek immediate medical attention.

Waste Disposal Protocol

Improper disposal can endanger support staff and the environment.[5]

  • Segregation: ALL materials that have come into contact with 5-Bromo-1-(tetrahydropyran-2-yl)cytosine are considered hazardous waste. This includes gloves, gowns, absorbent pads, vials, pipette tips, and contaminated solutions.[6]

  • Containment:

    • Solid Waste: Place in a designated, labeled, puncture-resistant container with a secure lid. The container should be clearly marked as "Cytotoxic Waste" or "Chemotherapy Waste".[4][6]

    • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container.

    • Sharps: Needles and syringes must be placed in a designated sharps container.

  • Disposal: The sealed waste containers must be disposed of through your institution's hazardous waste management program. Do not mix with regular or biohazardous waste.

References

  • University of Queensland. (n.d.). Working Safely with Cytotoxic Compounds Guideline. UQ Policy and Procedure Library. [Link]

  • Al-Rawi, S., et al. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. [Link]

  • Ecolab. (2025, March 19). Risks and Safety Measures for Cytotoxic Compounding. [Link]

  • Caltech Safety Office. (n.d.). Cytotoxic or Chemotherapeutic Drug Guidelines. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Scribd. (n.d.). Bromine Handling. [Link]

  • Samson, I. (2025, March 14). Considerations for personal protective equipment when handling cytotoxic drugs. [Link]

  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: BROMINE. [Link]

  • Naumann, B. D., et al. (n.d.). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020, May 1). Nucleoside Analogues. LiverTox - NCBI Bookshelf. [Link]

  • Hendriks, G., et al. (2022, June 1). Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®. [Link]

  • Johnson, A. A., et al. (n.d.). Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase. PMC. [Link]

  • Sessink, P. J. M., et al. (n.d.). Reduction in surface contamination with antineoplastic drugs in 22 hospital pharmacies in the US following implementation of a closed-system drug transfer device. PMC. [Link]

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